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  • Product: 2-Bromo-5-(3-fluorophenyl)-1-pentene
  • CAS: 1143461-57-7

Core Science & Biosynthesis

Foundational

Mass Spectrometry Fragmentation Pattern of 2-Bromo-5-(3-fluorophenyl)-1-pentene: A Mechanistic and Analytical Guide

Executive Summary The structural elucidation of halogenated, functionally diverse molecules is a critical bottleneck in modern drug development and synthetic chemistry. 2-Bromo-5-(3-fluorophenyl)-1-pentene (C₁₁H₁₂BrF) pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of halogenated, functionally diverse molecules is a critical bottleneck in modern drug development and synthetic chemistry. 2-Bromo-5-(3-fluorophenyl)-1-pentene (C₁₁H₁₂BrF) presents a unique analytical challenge due to the presence of two distinct halogens and competing fragmentation sinks. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the electron ionization (EI) mass spectrometry (MS) profile of this compound. By mapping the thermodynamic and kinetic drivers behind its fragmentation, this guide provides researchers with a definitive framework for identifying this molecule and optimizing its gas chromatography-mass spectrometry (GC-MS) acquisition.

Structural Deconstruction & Ionization Dynamics

When subjected to standard 70 eV electron ionization, 2-Bromo-5-(3-fluorophenyl)-1-pentene undergoes vertical ionization to form a highly energetic radical cation, [M]⁺• .

The most immediate and diagnostic feature of this spectrum is the bromine isotopic signature . Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, the molecular ion appears as a distinct doublet at m/z 242 and 244 [1]. The preservation of this doublet in any subsequent fragment is the primary analytical marker indicating that the bromine atom has been retained during cleavage.

Primary Fragmentation Pathways (Mechanistic Breakdown)

The fragmentation of the [M]⁺• ion is governed by the relative stabilities of the resulting carbocations and expelled neutral radicals. We observe four dominant mechanistic pathways:

Pathway A: Benzylic Cleavage & Fluorotropylium Formation (m/z 109)

The most thermodynamically favored fragmentation is the homolytic cleavage of the C4–C5 bond. C5 is the benzylic carbon attached to the 3-fluorophenyl ring. Cleavage here expels a neutral bromoalkyl radical (•CH₂–CH₂–C(Br)=CH₂) and yields the 3-fluorobenzyl cation.

Crucially, this primary cation does not remain static. It rapidly undergoes a concerted ring expansion to form the fluorotropylium ion at m/z 109 [2]. The delocalization of the positive charge across a highly symmetrical, seven-membered aromatic ring creates a deep thermodynamic sink[3]. As a result, m/z 109 is the definitive base peak (100% relative abundance) in the spectrum.

Pathway B: Allylic Cleavage (m/z 119/121 and m/z 123)

The C3–C4 bond is allylic to the terminal alkene. Cleavage of this bond represents a kinetic competition for charge retention[4]:

  • Charge retention on the alkene fragment yields the resonance-stabilized 2-bromoallyl cation, appearing as an isotopic doublet at m/z 119 and 121 .

  • Charge retention on the aromatic fragment yields the 3-fluorophenylethyl cation at m/z 123 .

Pathway C: Alkene-Driven McLafferty Rearrangement (m/z 120/122)

While typically associated with carbonyls, alkenes possessing a γ -hydrogen can undergo a McLafferty rearrangement. The terminal =CH₂ group (C1) abstracts a hydrogen from the γ -carbon (C5) via a six-membered cyclic transition state. This triggers the cleavage of the C3–C4 bond, expelling neutral 3-fluorostyrene (122 Da) and generating the 2-bromopropene radical cation at m/z 120 and 122 . This even-electron mass fragment is a highly specific structural confirmation of the unbranched pentene chain.

Pathway D: Halogen Radical Expulsion (m/z 163)

Direct α -cleavage of the C–Br bond results in the loss of the bromine radical (•Br, 79 or 81 Da), yielding the [C₁₁H₁₂F]⁺ cation at m/z 163 . The absence of the 1:1 isotopic doublet in this peak confirms the expulsion of the halogen.

Fragmentation_Pathway M Molecular Ion [M]+• m/z 242 / 244 BrLoss [M - Br]+ m/z 163 M->BrLoss - Br• (-79/-81 Da) Tropylium Fluorotropylium Cation m/z 109 M->Tropylium Benzylic Cleavage (C4-C5) - C4H6Br• AllylicBr 2-Bromoallyl Cation m/z 119 / 121 M->AllylicBr Allylic Cleavage (C3-C4) - C8H8F• AllylicAr Fluorophenylethyl Cation m/z 123 M->AllylicAr Allylic Cleavage (C3-C4) - C3H4Br• BrLoss->Tropylium - C4H6

Proposed electron ionization (EI) fragmentation pathways for 2-Bromo-5-(3-fluorophenyl)-1-pentene.

Quantitative Data Presentation

The following table synthesizes the predictive fragmentation logic into a reference matrix for rapid spectral annotation.

m/z (Observed)Ion FormulaRelative AbundanceFragmentation Pathway & Causality
242 / 244 [C₁₁H₁₂BrF]⁺•Low-ModerateMolecular Ion (M⁺•) . Exhibits the diagnostic ~1:1 ⁷⁹Br/⁸¹Br isotope ratio.
163 [C₁₁H₁₂F]⁺ModerateDirect Expulsion . Loss of Br• radical driven by the weakness of the C-Br bond.
123 [C₈H₈F]⁺ModerateAllylic Cleavage . Homolytic C3-C4 cleavage with charge retention on the aryl fragment.
120 / 122 [C₃H₅Br]⁺•LowMcLafferty Rearrangement . γ -hydrogen abstraction expelling neutral 3-fluorostyrene.
119 / 121 [C₃H₄Br]⁺ModerateAllylic Cleavage . Charge retention on the resonance-stabilized bromoallyl fragment.
109 [C₇H₆F]⁺High (Base Peak)Benzylic Cleavage . Ring expansion to the highly stable fluorotropylium thermodynamic sink.

Experimental Protocol: GC-MS Workflow for Halogenated Alkenes

To ensure high-fidelity data acquisition, the analytical system must be protected against active-site degradation—a common failure mode where bromoalkenes undergo thermal debromination in the GC inlet[5]. The following protocol is designed as a self-validating system.

Step 1: System Suitability & Mass Calibration
  • Action : Execute an autotune using Perfluorotributylamine (PFTBA) prior to sequence initiation.

  • Causality : This validates the mass axis calibration and ensures the relative abundances of standard ions (m/z 69, 219, 502) are within specification, guaranteeing the source is operating at a true 70 eV electron kinetic energy.

Step 2: Sample Preparation
  • Action : Dissolve the purified 2-Bromo-5-(3-fluorophenyl)-1-pentene in anhydrous dichloromethane (DCM) to a final concentration of 1 mg/mL.

  • Causality : DCM is highly volatile and chemically inert, preventing the solvolysis or nucleophilic substitution of the reactive bromoalkene moiety that occurs in protic solvents like methanol.

Step 3: Chromatographic Separation
  • Action : Inject 1 µL in split mode (10:1) onto a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m x 0.25mm x 0.25µm). Set the inlet temperature strictly to 250°C using an ultra-inert, deactivated glass liner.

  • Causality : 250°C is the optimal thermal threshold. Higher temperatures risk catalytic thermal debromination at active sites[5], while lower temperatures cause peak tailing and insufficient volatilization.

Step 4: Data Acquisition
  • Action : Program the quadrupole mass analyzer to scan from m/z 40 to 300. Implement a solvent delay of 3.0 minutes.

  • Causality : The solvent delay protects the electron multiplier from the massive DCM solvent front, preventing detector saturation while ensuring all relevant low-mass fragments (such as the m/z 109 fluorotropylium ion) are captured.

GC_MS_Workflow Prep Sample Prep (1 mg/mL in DCM) GC Gas Chromatography (Capillary Column) Prep->GC EI Electron Ionization (70 eV Source) GC->EI Quad Mass Analyzer (Quadrupole) EI->Quad Data Data Acquisition (m/z 40-300) Quad->Data

Standardized GC-MS experimental workflow for the analysis of halogenated alkene derivatives.

References

  • Title : Distinguishing drug isomers in the forensic laboratory Source : UvA-DARE (Digital Academic Repository) URL :[Link]

  • Title : The Ion Kinetic Energy Spectra of Benzyl Fluoride and the Isomeric Fluorotoluenes Source : Canadian Science Publishing URL : [Link]

  • Title : FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source : Chemguide URL : [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2-Bromo-5-(3-fluorophenyl)-1-pentene

Introduction 2-Bromo-5-(3-fluorophenyl)-1-pentene is a substituted alkene containing a vinyl bromide and a fluorinated phenyl group. Its chemical structure suggests a complex interplay of reactivity, influenced by the al...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Bromo-5-(3-fluorophenyl)-1-pentene is a substituted alkene containing a vinyl bromide and a fluorinated phenyl group. Its chemical structure suggests a complex interplay of reactivity, influenced by the allylic bromine, the aromatic ring, and the fluorine substituent. This guide provides a comprehensive overview of the predicted thermodynamic stability and potential degradation pathways of this molecule. It is intended for researchers, scientists, and drug development professionals who may be working with this compound or similar structures. The insights and protocols detailed herein are designed to be a practical resource for assessing stability and identifying potential degradants, crucial steps in the development of any new chemical entity.[1][2]

I. Predicted Thermodynamic Stability and Key Molecular Features

The thermodynamic stability of 2-Bromo-5-(3-fluorophenyl)-1-pentene is intrinsically linked to its molecular structure. The presence of a carbon-carbon double bond, an allylic bromine atom, and a fluorophenyl group introduces several potential sites for chemical transformation.

  • Vinyl Bromide Moiety: The carbon-bromine (C-Br) bond in a vinyl position is generally more stable than in a saturated alkyl bromide due to the sp2 hybridization of the carbon atom. However, it can still be susceptible to nucleophilic attack under certain conditions.

  • Allylic System: The double bond is in conjugation with the C-Br bond, creating an allylic system. Allylic halides are known to be reactive, often undergoing nucleophilic substitution (SN1 or SN2) or elimination reactions.[3] The stability of the resulting allylic carbocation or radical intermediate plays a crucial role in these transformations.[4]

  • Fluorophenyl Group: The 3-fluorophenyl group influences the electronic properties of the molecule. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This can impact the reactivity of the aromatic ring and potentially the side chain. Aromatic rings themselves can be sites of oxidative degradation.[5]

II. Predicted Degradation Pathways

Based on the functional groups present in 2-Bromo-5-(3-fluorophenyl)-1-pentene, several degradation pathways can be anticipated under various stress conditions. These forced degradation studies are essential for identifying likely degradation products and understanding the intrinsic stability of the molecule.[1][2][6][7]

A. Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many organic molecules, particularly those with labile functional groups.

  • Acidic Conditions: Under acidic conditions, the double bond may undergo hydration, potentially leading to the formation of an alcohol. The C-Br bond is expected to be relatively stable to acid hydrolysis.

  • Neutral Conditions: In neutral pH, the rate of hydrolysis is generally slower. However, over extended periods, nucleophilic substitution of the allylic bromide by water could occur.

  • Alkaline Conditions: Basic conditions are expected to promote the elimination of HBr, leading to the formation of a conjugated diene. Nucleophilic substitution of the bromide by a hydroxide ion to form an allylic alcohol is also a plausible pathway.[8]

B. Oxidative Degradation

Oxidation can occur at several sites within the molecule.

  • Double Bond: The carbon-carbon double bond is susceptible to oxidative cleavage by strong oxidizing agents (e.g., ozone, potassium permanganate), which would lead to the formation of carbonyl compounds.

  • Aromatic Ring: The fluorophenyl ring can undergo oxidative degradation, although the electron-withdrawing fluorine atom may slightly deactivate the ring towards electrophilic attack.[5]

  • Allylic Position: The allylic C-H bonds are potential sites for radical-mediated oxidation.

C. Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions.

  • Homolytic Cleavage: The C-Br bond is the most likely site for homolytic cleavage upon UV irradiation, leading to the formation of a vinyl radical and a bromine radical. These reactive intermediates can then participate in a variety of secondary reactions, including dimerization and reaction with solvents or other molecules.[9] Halogenated aromatic compounds are known to undergo photodegradation.[9][10][11][12]

  • Photosensitized Reactions: In the presence of photosensitizers, energy transfer can lead to the formation of excited states of the molecule, which may then undergo degradation through various pathways.[13]

D. Thermal Degradation

At elevated temperatures, the molecule can undergo thermal decomposition.

  • Elimination: Dehydrobromination (elimination of HBr) is a likely thermal degradation pathway for bromoalkenes, leading to the formation of more unsaturated compounds.[14]

  • Bond Fission: At higher temperatures, homolytic cleavage of the weakest bonds, such as the C-Br bond, can occur, initiating radical chain reactions.[15][16]

The following diagram illustrates the potential degradation pathways of 2-Bromo-5-(3-fluorophenyl)-1-pentene.

Degradation_Pathways cluster_0 2-Bromo-5-(3-fluorophenyl)-1-pentene cluster_1 Stress Conditions cluster_2 Potential Degradation Products Molecule 2-Bromo-5-(3-fluorophenyl)-1-pentene Hydrolysis Hydrolysis (Acidic, Neutral, Basic) Molecule->Hydrolysis Oxidation Oxidation Molecule->Oxidation Photolysis Photolysis (UV Light) Molecule->Photolysis Thermolysis Thermal Stress Molecule->Thermolysis Alcohol Allylic Alcohol / Hydrated Product Hydrolysis->Alcohol Diene Conjugated Diene Hydrolysis->Diene Carbonyls Carbonyl Compounds Oxidation->Carbonyls Radicals Radical Species Photolysis->Radicals Elimination_Product Dehydrobrominated Product Thermolysis->Elimination_Product

Caption: Predicted degradation pathways of 2-Bromo-5-(3-fluorophenyl)-1-pentene.

III. Experimental Protocols for Stability Assessment

To empirically determine the stability of 2-Bromo-5-(3-fluorophenyl)-1-pentene and identify its degradation products, a series of forced degradation studies should be conducted.[1][6]

A. General Experimental Workflow

The following workflow provides a systematic approach to assessing the stability of the compound.

Experimental_Workflow Start Start: Pure Compound Stress_Conditions Expose to Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermal) Start->Stress_Conditions Sample_Analysis Analyze Stressed Samples (HPLC-UV, LC-MS) Stress_Conditions->Sample_Analysis Data_Evaluation Evaluate Data: - Quantify Parent Compound - Identify Degradation Products Sample_Analysis->Data_Evaluation Pathway_Elucidation Elucidate Degradation Pathways Data_Evaluation->Pathway_Elucidation End End: Stability Profile Pathway_Elucidation->End

Caption: General workflow for forced degradation studies.

B. Detailed Protocols

1. Hydrolytic Stability

  • Objective: To assess the stability of the compound in aqueous solutions at different pH values.

  • Procedure:

    • Prepare solutions of 2-Bromo-5-(3-fluorophenyl)-1-pentene (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) media.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Stability

  • Objective: To evaluate the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a solution of 2-Bromo-5-(3-fluorophenyl)-1-pentene (e.g., 1 mg/mL) in a suitable solvent.

    • Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature for a defined period, with periodic analysis.

    • Analyze the samples by HPLC to monitor the degradation of the parent compound and the formation of degradation products.

3. Photostability

  • Objective: To determine the effect of light exposure on the stability of the compound.

  • Procedure:

    • Expose a solution of the compound, as well as the solid compound, to a controlled light source (e.g., a photostability chamber with UV and visible light, as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC.

4. Thermal Stability

  • Objective: To assess the stability of the compound at elevated temperatures.

  • Procedure:

    • Place the solid compound in a controlled temperature oven (e.g., 80 °C).

    • At specified time intervals, remove a sample and prepare a solution for analysis.

    • Analyze the samples by HPLC to determine the extent of degradation.

IV. Analytical Methodologies

A robust analytical method is critical for accurately quantifying the parent compound and its degradation products.

A. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the primary tool for these studies.

  • Column: A C18 reversed-phase column is a suitable starting point due to the non-polar nature of the molecule.[17]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its potential degradation products.[17]

  • Detection: A UV detector is appropriate, as the aromatic ring will provide strong UV absorbance.[17] A photodiode array (PDA) detector can be used to assess peak purity.

Table 1: Suggested Initial HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for the identification and structural elucidation of degradation products.[18] The mass-to-charge ratio (m/z) of the degradation products can provide crucial information about their molecular weight and fragmentation patterns, aiding in the elucidation of their structures.

V. Data Interpretation and Mass Balance

A key aspect of forced degradation studies is the concept of mass balance. The sum of the amount of the parent compound remaining and the amounts of all degradation products formed should ideally be close to 100% of the initial amount of the parent compound.[1] Achieving good mass balance provides confidence that all major degradation products have been detected.

VI. Conclusion

References

  • Mutharasaiah, K., Govindareddy, V. and Karigar, C. (2010) Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. [Link]

  • Dwivedi, A. H. and Pande, U. C. (2011) Photochemical Degradation of Halogenated Compounds: A Review. Trade Science Inc. [Link]

  • Hidaka, Y., et al. (2000) Thermal decomposition of 2-bromopropene, and 2-chloropropene. International Journal of Chemical Kinetics, 32(11), 679-688. [Link]

  • Tucceri, M. E., et al. (2016) Thermal Decomposition of 3-Bromopropene. A Theoretical Kinetic Investigation. The Journal of Physical Chemistry A, 120(14), 2285-2295. [Link]

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of Halogenated Aromatic Pollutants. Advances in Bioscience and Biotechnology. [Link]

  • Dwivedi, A. H., & Pande, U. C. (2011). Photochemical degradation of halogenated compounds: A review. Trade Science Inc. [Link]

  • Deokate, U. A., & Gorde, A. M. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. Indo American Journal of Pharmaceutical Research. [Link]

  • Resmi, M. R., Smitha, K., & Pradeep, T. (1997). Thermal decomposition of C60Br24 and C60Br8. Journal of Chemical Sciences. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Bromo-5-phenylpentane. [Link]

  • Kumar, R., et al. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. RSC Advances. [Link]

  • Pearson+. (n.d.). The fact that allylic halogenation results in formation of the mo... | Study Prep. [Link]

  • H. Lang, et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Jammoul, A., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]

  • Denmark, S. E., & Butler, C. R. (2008). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. The Journal of Organic Chemistry. [Link]

  • Sciencemadness Discussion Board. (2019). Allyl Bromide Preparation. [Link]

  • Denmark, S. E., & Butler, C. R. (2008). Cross-Coupling of Aromatic Bromides with Allylic Silanolate Salts. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kumar, V., & Kumar, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]

  • NIST/TRC Web Thermo Tables (WTT). (2012). 2-bromo-1-pentene. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. Pharmaceutical Research. [Link]

  • ATSDR. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]

  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. [Link]

  • EPA. (1996). Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. [Link]

  • Stec, A. A., & Hull, T. R. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]

  • Liu, F., et al. (2017). Thermal Decomposition of Brominated Butyl Rubber. Polymers. [Link]

  • Google Patents. (2020). Novel synthesis method of 5-bromo-1-pentene.
  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. Pharmaceutical Research. [Link]

  • Boyarskiy, V. P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Phale, P. S., et al. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. [Link]

  • PubChem. (n.d.). 2-Bromo-3-fluoropent-2-ene. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Pentene, 5-bromo- (CAS 1119-51-3). [Link]

  • MDPI. (2026). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. [Link]

  • NextSDS. (n.d.). 2-bromo-5-[(3-fluorophenyl)methyl]-1,3-thiazole. [Link]

Sources

Foundational

A Methodological Guide to the Structural Characterization of 2-Bromo-5-(3-fluorophenyl)-1-pentene

Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, crystallization, and complete structural characterization of the novel compound 2-Bromo-5-(3-fluorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, crystallization, and complete structural characterization of the novel compound 2-Bromo-5-(3-fluorophenyl)-1-pentene. As of the date of this publication, no public crystallographic data for this specific molecule exists in foundational databases such as the Cambridge Crystallographic Data Centre (CCDC). Therefore, this document serves as an authoritative procedural roadmap for researchers and drug development professionals seeking to elucidate its three-dimensional structure and physicochemical properties. The protocols herein are designed as a self-validating system, integrating established chemical principles with state-of-the-art analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry.

Introduction: The Rationale for Structural Elucidation

The molecule 2-Bromo-5-(3-fluorophenyl)-1-pentene possesses several structural motifs of significant interest in medicinal chemistry and materials science. The vinyl bromide group is a versatile synthetic handle, while the fluorophenyl moiety is a common feature in bioactive molecules, known to enhance metabolic stability and binding affinity. A precise understanding of its three-dimensional structure is a prerequisite for any rational drug design program or investigation into its material properties.

Elucidating the crystal structure provides definitive information on:

  • Molecular Conformation: The spatial arrangement of the aliphatic chain relative to the aromatic ring.

  • Intermolecular Interactions: The presence of halogen bonding (Br···Br, Br···F), π-stacking, or other non-covalent interactions that dictate the crystal packing and influence bulk properties like solubility and melting point.

  • Stereochemistry: Unambiguous assignment of the molecule's absolute and relative stereochemistry if chiral centers are present or introduced.

This guide outlines the complete workflow, from initial synthesis to final data deposition, required to achieve these objectives.

Proposed Synthesis and Purification

The synthesis of 2-Bromo-5-(3-fluorophenyl)-1-pentene can be approached via a multi-step sequence, starting from commercially available precursors. The causality behind this proposed route is the reliable formation of the key carbon-carbon bond via Grignard chemistry, a cornerstone of synthetic organic chemistry.

Experimental Protocol 2.1: Synthesis
  • Grignard Reagent Formation:

    • To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

    • Add a solution of 1-bromo-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). An iodine crystal may be added to initiate the reaction.

    • Stir the mixture until the magnesium is consumed to form 3-fluorophenylmagnesium bromide.

  • Coupling Reaction:

    • In a separate flask, dissolve 1,4-dibromobutane (1.5 eq) in anhydrous THF and cool to 0 °C.

    • Slowly add the prepared Grignard reagent to the dibromobutane solution. This is an S(_N)2 reaction where the Grignard reagent displaces one of the bromine atoms.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Elimination to Form the Alkene:

    • The resulting intermediate, 1-bromo-4-(3-fluorophenyl)butane, must be isolated and purified via column chromatography.

    • The purified intermediate is then subjected to an elimination reaction to form the terminal alkene. A common method involves reacting the intermediate with a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in THF. This step is designed to favor the E2 elimination pathway, yielding the desired 1-pentene structure. The use of a bulky base is critical to selectively deprotonate the less-hindered terminal carbon, leading to the desired product.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH(_4)Cl).

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO(_4)), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield pure 2-Bromo-5-(3-fluorophenyl)-1-pentene.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A 1. Grignard Formation (3-Fluorophenylmagnesium bromide) B 2. S_N2 Coupling (with 1,4-Dibromobutane) A->B C 3. E2 Elimination (with t-BuOK) B->C D 4. Aqueous Workup (NH4Cl Quench) C->D Crude Product E 5. Extraction (Diethyl Ether) D->E F 6. Column Chromatography (Silica Gel) E->F G Characterization F->G Purified Product (≥97%)

Caption: Workflow from synthesis to purification.

Crystallization and Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal is the most critical and often most challenging step. The protocol must be systematic and patient.

Experimental Protocol 3.1: Crystallization Screening
  • Solvent Selection: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate, acetone) in a small, clean vial.

  • Induce Supersaturation: Use one of the following methods to slowly approach supersaturation, which is the thermodynamic driving force for crystallization.

    • Slow Evaporation: Loosely cap the vial and leave it in a vibration-free environment.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the compound solution on a siliconized cover slip and invert it over a well containing a "poor" solvent (e.g., hexane, pentane). The slow diffusion of the anti-solvent into the drop induces crystallization.

    • Cooling: Slowly cool a saturated solution from room temperature to 4 °C.

  • Crystal Harvesting: Once suitable crystals (well-defined facets, no visible cracks, appropriate size) have formed, carefully harvest one using a cryoloop and immediately flash-cool it in a stream of liquid nitrogen. This process, known as vitrification, prevents ice crystal formation and preserves the crystal's integrity.

Experimental Protocol 3.2: Data Collection and Processing

The following procedure is based on a modern diffractometer such as a Bruker D8 Venture.[1]

  • Mounting and Centering: Mount the cryoloop on the goniometer head and center the crystal in the X-ray beam.

  • Preliminary Screening: Collect a few initial frames to determine the crystal quality and obtain preliminary unit cell parameters.[1]

  • Data Collection Strategy: Use software (e.g., APEX4) to devise an optimal data collection strategy (e.g., ω-φ scans) to ensure high completeness and redundancy of the diffraction data.[1] A typical collection might involve multiple runs at different goniometer angles with an exposure time of 5-20 seconds per frame.

  • Data Integration and Scaling: After collection, the raw diffraction images are processed.

    • Integration (SAINT): The software locates and integrates the intensity of each diffraction spot.

    • Absorption Correction (SADABS): A multi-scan absorption correction is applied to account for the absorption of X-rays by the crystal itself.[1] This step is crucial for compounds containing heavy atoms like bromine.

Structure Solution, Refinement, and Validation

This phase translates the processed diffraction data into a 3D molecular model.

Workflow for Crystallographic Analysis

G Data Integrated Data (.hkl file) Solve Structure Solution (SHELXT or Direct Methods) Data->Solve Phase Problem Refine Structure Refinement (SHELXL) Solve->Refine Initial Model Refine->Refine Iterative Cycles Validate Validation & Deposition (checkCIF, CCDC) Refine->Validate Final Model (.cif)

Caption: The iterative process of structure solution and refinement.

Experimental Protocol 4.1: Structure Elucidation
  • Space Group Determination: The software analyzes the systematic absences in the diffraction data to determine the crystal's space group.

  • Structure Solution: The "phase problem" is solved using direct methods or intrinsic phasing with programs like SHELXT.[2] This provides an initial electron density map and a rough model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL.[1][2] This is an iterative process:

    • Atom Assignment: Identify and assign atomic identities (C, Br, F) to the electron density peaks.

    • Anisotropic Refinement: Refine non-hydrogen atoms anisotropically, allowing their thermal ellipsoids to model thermal motion.

    • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions and refine them using a riding model.

    • Convergence: Continue refinement until the model converges, indicated by a stable R-factor (R1) and a flat difference Fourier map.

  • Validation: The final structural model, contained in a Crystallographic Information File (CIF), must be validated using the checkCIF utility from the International Union of Crystallography (IUCr). This process checks for geometric inconsistencies, potential errors, and adherence to publication standards.

Data Presentation and Complementary Analysis

The final crystallographic data should be summarized for clarity. Complementary analytical techniques are essential to confirm the identity and purity of the bulk sample used for crystallization.

Table 1: Hypothetical Crystallographic Data
ParameterValue
Chemical FormulaC₁₁H₁₂BrF
Formula Weight243.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.1, 12.5, 9.8
α, β, γ (°)90, 105.5, 90
Volume (ų)1205.4
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Density (calculated, g/cm³)1.340
Reflections Collected11500
Unique Reflections2750
R_int0.045
Final R1 [I > 2σ(I)]0.038
wR2 (all data)0.095
CCDC Deposition NumberTo be assigned
Complementary Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy should be performed to confirm the connectivity and chemical environment of the atoms in solution. The data must be consistent with the proposed structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and isotopic pattern (due to the presence of Bromine), validating the elemental composition.

Conclusion and Data Deposition

Following this comprehensive methodology will yield an unambiguous structural determination of 2-Bromo-5-(3-fluorophenyl)-1-pentene. The final, validated CIF file should be deposited with the Cambridge Crystallographic Data Centre (CCDC) to make the data publicly available to the scientific community, ensuring it receives a unique deposition number for citation in future publications.[3][4] This rigorous approach ensures data integrity, reproducibility, and contributes valuable knowledge to the fields of structural chemistry and drug discovery.

References

  • PrepChem. Synthesis of 2-Bromo-5-phenylpentane. Available from: [Link]

  • The Royal Society of Chemistry. Study of Halogen Substitution Effects on the Structural and Electronic Properties of Overcrowded Alkene Rotors. Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. Available from: [Link]

  • National Affiliated Centre of CCDC in Japan, Osaka University. What is the Cambridge Structural Database? Available from: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • National Open Access Monitor, Ireland. CCDC 802010: Experimental Crystal Structure Determination. Available from: [Link]

  • PubChem, National Library of Medicine. 2-Bromo-3-fluoropent-2-ene. Available from: [Link]

  • SciSpace. Crystal structure of (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone, C15H10BrClINO2. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Substituted Styrene Derivatives via Suzuki-Miyaura Cross-Coupling

Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-5-(3-fluorophenyl)-1-pentene as a k...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-5-(3-fluorophenyl)-1-pentene as a key substrate. The formation of a new carbon-carbon bond at the vinylic position (C2) is detailed, offering a robust methodology for synthesizing complex styrene derivatives. Such motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmacologically active molecules and functional polymers. This document outlines the reaction's mechanistic underpinnings, provides step-by-step procedures for optimal reaction setup, monitoring, and product purification, and includes troubleshooting guidance for common challenges.

Introduction: The Strategic Importance of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability, mild conditions, and exceptional tolerance of diverse functional groups.[1][2][3] First reported by Akira Suzuki in 1979, its impact was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction facilitates the construction of carbon-carbon bonds, most commonly C(sp²)-C(sp²) bonds, by coupling an organoboron species (like a boronic acid) with an organic halide or triflate.[3][4]

Our focus here is on the vinyl halide, 2-Bromo-5-(3-fluorophenyl)-1-pentene. Vinyl halides are potent electrophilic partners in this reaction, with the reactivity order generally being I > Br > Cl.[5][6] The carbon-bromine bond in our substrate provides a favorable balance of reactivity and stability, allowing for efficient oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[5][7] The resulting products, highly substituted styrene derivatives, are valuable scaffolds in drug discovery and advanced materials development. The fluorine substituent on the phenyl ring, introduced via the starting material, is a common feature in modern pharmaceuticals, often used to modulate metabolic stability and binding affinity.[8]

This document serves as a practical guide for researchers, providing a validated starting protocol and the scientific rationale needed to adapt and optimize the reaction for their specific synthetic targets.

The Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is paramount for effective troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Vinyl Bromide) PdII_Complex trans-R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diorgano trans-R¹-Pd(II)L₂-R² Transmetal->PdII_Diorgano -[X-B(OH)₃]⁻ Boronate R²-B(OH)₃⁻ (Activated Boronic Acid) Boronate->Transmetal R² transfer Base_Activation Base (e.g., K₂CO₃, OH⁻) Base_Activation->Boronate Boronic_Acid R²-B(OH)₂ (Boronic Acid) Boronic_Acid->Base_Activation Reduct_Elim Reductive Elimination PdII_Diorgano->Reduct_Elim Reduct_Elim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) Reduct_Elim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the vinyl bromide (R¹-X), forming a square-planar Pd(II) complex.[1][9] This is often the slowest step, and its efficiency is enhanced by electron-rich ligands on the palladium center.[7]

  • Transmetalation : This crucial step requires activation of the boronic acid (R²-B(OH)₂) by a base. The base converts the boronic acid into a more nucleophilic boronate species (e.g., R²-B(OH)₃⁻).[10][11][12] This "ate" complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide (X), to form a diorganopalladium(II) intermediate. The choice of base is critical and can significantly impact the reaction rate and yield.[11]

  • Reductive Elimination : The final step involves the two organic groups (R¹ and R²) coupling together and leaving the palladium center. This forms the desired C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst, which can then re-enter the cycle.[9] Bulky ligands on the palladium catalyst often promote this step.[1]

Experimental Protocols

The following protocols provide a robust starting point for the coupling of 2-Bromo-5-(3-fluorophenyl)-1-pentene with a representative boronic acid, Phenylboronic Acid . Optimization may be required for different boronic acid partners.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Bromo-5-(3-fluorophenyl)-1-pentene>97%Custom SynthesisSubstrate (1.0 equiv). Ensure purity by NMR or GC-MS before use.
Phenylboronic Acid>98%Sigma-AldrichCoupling partner (1.2-1.5 equiv). Boronic acids can dehydrate to form boroxines; use of a slight excess is recommended.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>99%Strem ChemicalsCatalyst (1-5 mol%). Sensitive to air and light. Handle under an inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Acros OrganicsBase (2.0-3.0 equiv). Must be finely powdered and dried before use to ensure optimal activity.
1,4-DioxaneAnhydrous, >99.8%EMD MilliporeSolvent. Must be degassed thoroughly before use to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.
Deionized WaterN/AIn-houseCo-solvent. Must also be degassed. The aqueous phase is crucial for dissolving the inorganic base and facilitating its action.
Ethyl AcetateACS GradeFisher ScientificFor work-up and chromatography.
Brine (Saturated NaCl solution)N/AIn-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)>98%VWRDrying agent.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Reaction Setup and Execution (Protocol A: Standard Conditions)

This procedure details a standard, reliable method for the coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Vessel Preparation : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-(3-fluorophenyl)-1-pentene (1.0 mmol, 1.0 equiv.), Phenylboronic Acid (1.2 mmol, 1.2 equiv.), and finely powdered Potassium Carbonate (2.0 mmol, 2.0 equiv.).[4]

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 3 mol%).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Using degassed syringes, add 1,4-Dioxane (4 mL) and deionized water (1 mL). The solvent ratio is a critical parameter and often optimized for specific substrates.[13]

  • Reaction Execution : Lower the flask into an oil bath preheated to 90 °C. Stir the biphasic mixture vigorously.

  • Monitoring : Follow the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS.[13][14][15] To sample, briefly remove the flask from heat, allow solids to settle, and draw a small aliquot from the organic layer with a capillary. For TLC, a typical eluent system is 95:5 Hexanes:Ethyl Acetate. The disappearance of the vinyl bromide starting material and the appearance of a new, less polar product spot indicates progress. Reaction times are typically 4-12 hours.[16]

Work-up and Purification
  • Quenching : Once the reaction is complete (as judged by TLC/GC-MS), remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction : Dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). This removes the inorganic base and water-soluble impurities.[4][17]

  • Drying and Concentration : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[16][17] Elute with a gradient of hexanes and ethyl acetate to isolate the pure product, 2-Phenyl-5-(3-fluorophenyl)-1-pentene.

  • Analysis : Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to several factors. The following table outlines key parameters for optimization and provides guidance for common issues.

ParameterStandard ConditionOptimization Strategy & RationaleTroubleshooting Common Issues
Catalyst/Ligand Pd(PPh₃)₄ (3 mol%)For less reactive boronic acids, consider more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor.[7][18] These can accelerate oxidative addition and reductive elimination. Catalyst loading can sometimes be reduced to <1 mol% for highly efficient systems.Low Conversion: Increase catalyst loading to 5 mol%. Ensure the catalyst was not deactivated by oxygen. Consider a different ligand system.
Base K₂CO₃ (2 equiv)Stronger bases like Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) can accelerate the reaction, especially with sterically hindered substrates.[4] Cesium Fluoride (CsF) is also effective and can be used under milder conditions. The choice of base can be highly substrate-dependent.[11]Low Yield/Side Reactions: The base may be too strong or too weak. Screen other bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous and finely powdered.
Solvent System Dioxane/Water (4:1)Other common solvent systems include Toluene/Water, THF/Water, or DMF/Water.[1] The ratio of organic solvent to water can influence the solubility of the reagents and the reaction rate. Anhydrous conditions using boronate esters are also possible.[1]Poor Solubility/Slow Reaction: Try a different solvent system like Toluene/Ethanol/Water. Adjust the solvent ratio.
Temperature 90 °CMost Suzuki couplings run well between 80-110 °C.[4] For highly active catalyst systems, reactions can sometimes proceed at room temperature.[19] If decomposition is observed, the temperature should be lowered.Decomposition/Byproducts: Lower the reaction temperature. No Reaction: Increase the temperature, but monitor for decomposition.
Boronic Acid 1.2 equivalentsAn excess of the boronic acid is used to drive the reaction to completion and to compensate for potential homo-coupling or protodeboronation side reactions.[1] Increasing the excess to 1.5 equivalents may improve yields.Protodeboronation (Boronic acid replaced by -H): This side reaction is promoted by excess water or acidic conditions. Ensure the reaction is sufficiently basic and minimize reaction time after completion.[1]

Conclusion

The Suzuki-Miyaura cross-coupling provides an exceptionally powerful and versatile platform for the synthesis of complex organic molecules from 2-Bromo-5-(3-fluorophenyl)-1-pentene. By understanding the core principles of the catalytic cycle and carefully selecting the reaction parameters—catalyst, base, and solvent—researchers can reliably construct new carbon-carbon bonds. The protocols and optimization strategies detailed in this guide offer a solid foundation for drug development professionals and synthetic chemists to leverage this reaction in their research endeavors, enabling the efficient creation of novel and valuable chemical entities.

References

  • Al-Amin, M., & El-Khouly, M. E. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Catalysts, 10(9), 1039. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(43), 17296-17306. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki and Related Cross-Coupling Reactions. Available at: [Link]

  • Lakshman, M., & Barrett, R. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available at: [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Available at: [Link]

  • Molnár, J. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7837-7873. Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]

  • Kotha, S., & Lahiri, K. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available at: [Link]

  • Sharma, A., & Kumar, R. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • American Chemical Society. (n.d.). Method development using gas chromatography to monitor carbon-carbon cross coupling reactions by metal coordinated teterazamacrocyles. Available at: [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(26), 4834-4866. Available at: [Link]

Sources

Application

Application Note: 2-Bromo-5-(3-fluorophenyl)-1-pentene as a Modular Precursor for Fluorinated Pharmaceuticals

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction: The Strategic Role of Fluorinated Vinyl Bromides Fluori...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction: The Strategic Role of Fluorinated Vinyl Bromides

Fluorine plays a central role in modern medicinal chemistry due to its distinctive physicochemical properties and its ability to fine-tune drug behavior at the molecular level[1]. In recent years, the integration of fluorine has become a cornerstone of drug design; notably, in 2025, nearly half of the small-molecule drugs approved by the U.S. FDA contained at least one fluorine atom[1]. The strategic incorporation of a 3-fluorophenyl group into organic scaffolds imparts remarkable properties, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics[2].

To efficiently harness these benefits during structure-activity relationship (SAR) studies, researchers require highly modular, bifunctional building blocks. 2-Bromo-5-(3-fluorophenyl)-1-pentene (CAS: 1143461-57-7) has emerged as a premier synthetic precursor[3]. By combining the robust pharmacokinetic profile of a meta-fluorinated aromatic ring with the orthogonal reactivity of a vinyl bromide moiety, this compound enables the rapid, divergent assembly of complex pharmaceutical scaffolds.

Mechanistic Rationale & Structural Advantages

The utility of 2-Bromo-5-(3-fluorophenyl)-1-pentene is rooted in two distinct chemical domains:

  • The 3-Fluorophenyl Pharmacophore: The highly electronegative fluorine atom limits metabolic oxidation (particularly by CYP450 enzymes), leading to enhanced in vivo stability and a reduction in toxic, undesired metabolites[1]. Furthermore, the addition of fluorine significantly influences brain exposure, off-target selectivity, and target binding affinity, making it an invaluable motif in the optimization of Central Nervous System (CNS) agents[4].

  • Vinyl Bromide Reactivity: Vinyl bromides act as highly efficient electrophiles for transition-metal-catalyzed cross-coupling reactions[5]. Unlike traditional alkyl halides, the 2-bromo-1-alkene architecture undergoes facile oxidative addition with palladium and nickel catalysts[6]. This allows for the modular synthesis of 1,1-disubstituted alkenes via Suzuki-Miyaura coupling, or the generation of tetrasubstituted allenes via cross-coupling with diazo compounds[7].

Synthetic Workflows & Pathway Visualization

The bifunctional nature of 2-Bromo-5-(3-fluorophenyl)-1-pentene allows it to serve as a central hub for divergent synthesis. The workflow below illustrates how the vinyl bromide moiety can be selectively functionalized, followed by downstream stereoselective transformations to yield advanced Active Pharmaceutical Ingredients (APIs).

SynthesisWorkflow A 2-Bromo-5-(3-fluorophenyl)-1-pentene (Bifunctional Precursor) B Pd-Catalyzed Suzuki Coupling (C-C Bond Formation at C2) A->B Aryl Boronic Acid Pd(dppf)Cl2 C Pd-Catalyzed Allene Synthesis (Reaction with Diazo Compounds) A->C Aryl Diazoacetate Pd(OAc)2 D 1,1-Disubstituted Alkene Intermediate B->D E Tetrasubstituted Allene Intermediate C->E F Asymmetric Hydrogenation (Chiral Center Generation) D->F [Rh(COD)(R,R)-DIPAMP]BF4 H2 (50 psi) G Electrophilic Addition / Cyclization E->G H Fluorinated Target API (Enhanced Metabolic Stability) F->H G->H

Divergent synthetic pathways of 2-Bromo-5-(3-fluorophenyl)-1-pentene into chiral drug scaffolds.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify reaction success at critical junctures without relying solely on end-stage yields.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C2 position to yield a functionalized 1,1-disubstituted alkene. Causality & Design: We utilize Pd(dppf)Cl2​ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step—a common bottleneck when synthesizing sterically congested 1,1-disubstituted alkenes. A biphasic Toluene/ H2​O solvent system ensures optimal solubility for both the organic precursor and the inorganic base ( K3​PO4​ ), promoting efficient interfacial transmetalation.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 50 mL Schlenk flask with 2-Bromo-5-(3-fluorophenyl)-1-pentene (1.0 mmol, 243.1 mg)[3], the desired aryl boronic acid (1.2 mmol), Pd(dppf)Cl2​ (0.05 mmol, 5 mol%), and anhydrous K3​PO4​ (2.0 mmol).

  • Solvent Addition: Add 5 mL of a rigorously degassed Toluene/ H2​O mixture (10:1 v/v) to achieve a 0.2 M concentration.

  • Reaction: Seal the flask, remove it from the glovebox, and stir vigorously at 80 °C for 12 hours.

  • Self-Validating IPC (In-Process Control): At 10 hours, sample 10 µL of the organic layer, dilute in LC-MS grade MeCN, and analyze. The reaction is validated as complete when the characteristic 1:1 isotopic doublet ( 79Br/81Br ) of the vinyl bromide precursor ( m/z≈242/244 ) is entirely absent from the mass spectrum.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (SiO 2​ , Hexanes/EtOAc gradient).

Protocol B: Asymmetric Hydrogenation of the 1,1-Disubstituted Alkene

Objective: Conversion of the achiral 1,1-disubstituted alkene intermediate into a stereodefined chiral alkane scaffold. Causality & Design: 1,1-disubstituted alkenes lack the directing groups typically required for facile asymmetric hydrogenation. To overcome this, we employ a cationic Rhodium(I) complex paired with the rigid, C2​ -symmetric bisphosphine ligand (R,R)-DIPAMP. This specific architecture creates a highly restrictive chiral pocket that dictates the enantiofacial delivery of hydrogen gas, ensuring high enantiomeric excess (ee).

Step-by-Step Methodology:

  • Preparation: In a glovebox, dissolve the purified 1,1-disubstituted alkene (0.5 mmol) in anhydrous, degassed MeOH (5 mL). Add [Rh(COD)(R,R)-DIPAMP]BF4​ (0.01 mmol, 2 mol%).

  • Hydrogenation: Transfer the solution to a high-pressure stainless-steel autoclave. Purge the vessel with H2​ gas three times, then pressurize to 50 psi.

  • Reaction: Stir at 25 °C for 24 hours.

  • Self-Validating IPC: Analyze an aliquot via Chiral HPLC. The system is self-validating when the starting material peak disappears and a single product peak emerges (target >95% ee), confirming both complete conversion and successful stereocontrol.

  • Workup: Vent the hydrogen gas safely, concentrate the mixture, and pass through a short pad of silica to remove the rhodium catalyst.

Data Presentation & Optimization Metrics

Table 1: Predictive Pharmacokinetic Modulation via 3-Fluorophenyl Integration (Demonstrating the rationale for utilizing the fluorinated precursor over its non-fluorinated analog)

Property / MetricNon-Fluorinated Analog3-Fluorophenyl AnalogBiological Impact in Drug Design
Metabolic Stability High susceptibility to oxidationBlocked CYP450 oxidation sitesIncreased half-life ( t1/2​ ); lower required dosing[1].
Lipophilicity (LogP) Baseline+0.3 to +0.5 shiftEnhanced passive membrane permeability and BBB crossing[4].
Target Affinity Standard hydrophobic interactionsF-mediated multipolar interactionsImproved binding affinity in hydrophobic protein pockets[2].

Table 2: Optimization of Vinyl Bromide Cross-Coupling (Protocol A) (Highlighting the causality behind the selected reaction conditions)

Catalyst SystemBase / SolventYield (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ / THF- H2​O 45%Sluggish reductive elimination; incomplete conversion.
Pd(OAc)2​ / SPhos K3​PO4​ / Toluene68%Moderate conversion; trace alkene isomerization observed.
Pd(dppf)Cl2​ K3​PO4​ / Toluene- H2​O >95% Optimal bite angle accelerates elimination; clean conversion.

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Method

Application Note: Preparation of Grignard Reagents from 2-Bromo-5-(3-fluorophenyl)-1-pentene

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis of vinylic Grignard reagents from...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of vinylic Grignard reagents from α -bromo terminal alkenes, such as 2-Bromo-5-(3-fluorophenyl)-1-pentene , presents unique kinetic and thermodynamic challenges compared to standard alkyl halides. The sp2 -hybridized carbon-bromine bond possesses a higher bond dissociation energy, making the oxidative addition of magnesium significantly slower and prone to competitive side reactions like Wurtz-type homocoupling.

To overcome this activation energy barrier, this guide details two highly validated, self-reporting methodologies:

  • Classical Direct Insertion: Utilizing 1,2-dibromoethane to chemically etch the passivating magnesium oxide layer, exposing a pristine Mg(0) surface for direct oxidative addition[1].

  • Halogen-Metal Exchange via TurboGrignard: Utilizing Knochel's iPrMgCl⋅LiCl complex to drive a rapid, low-temperature exchange, circumventing the need for solid-liquid interface activation[2].

The resulting vinylic Grignard reagent features a highly polarized carbon-magnesium covalent bond, acting as a powerful nucleophile for downstream cross-coupling or carbonyl addition[3]. The distal 3-fluorophenyl moiety is electronically isolated from the reactive center and remains stable under these conditions, ensuring high chemoselectivity. Tetrahydrofuran (THF) is strictly required as the solvent; its oxygen lone pairs coordinate with the empty p-orbitals of the magnesium center, stabilizing the vinylic Grignard complex far better than diethyl ether[3].

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis using the Direct Insertion method.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2-Bromo-5-(3-fluorophenyl)-1-pentene 243.121.02.43 gElectrophilic substrate / Precursor
Magnesium Turnings 24.311.5365 mgMetal source for oxidative addition
1,2-Dibromoethane 187.860.0543 µLChemical etchant / Initiator
Anhydrous THF 72.11-20 mLLewis basic solvent / Ligand
Iodine (Optional) 253.81Catalytic1 crystalOxide layer disruptor

Reaction Pathways

Mechanism Substrate 2-Bromo-5-(3-fluorophenyl) -1-pentene Mg Activated Mg(0) + THF Substrate->Mg Protocol A Turbo iPrMgCl·LiCl (TurboGrignard) Substrate->Turbo Protocol B Direct Direct Insertion (Oxidative Addition) Mg->Direct Exchange Halogen-Metal Exchange Turbo->Exchange Grignard Vinyl Grignard Reagent (R-MgBr or R-MgCl·LiCl) Direct->Grignard Reflux, 1-2h Exchange->Grignard 0°C to RT

Caption: Mechanistic pathways for synthesizing the vinylic Grignard reagent.

Experimental Protocols

Protocol A: Direct Magnesium Insertion (Classical Method)

This protocol relies on the physical and chemical activation of magnesium to force the insertion into the strong sp2 C-Br bond[1].

Step 1: Apparatus Preparation

  • Action: Assemble a flame-dried 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Establish a positive pressure of dry Argon[4].

  • Causality: Grignard reagents are highly moisture-sensitive and pyrophoric. Water will instantly quench the reagent via protonolysis[3].

Step 2: Magnesium Activation (Self-Validating Step)

  • Action: Add 365 mg of Mg turnings to the flask. Add 2 mL of anhydrous THF to just cover the turnings. Inject 43 µL of 1,2-dibromoethane.

  • Causality: 1,2-dibromoethane reacts with the passivating MgO layer to form MgBr₂ and ethylene gas[1].

  • Validation: The evolution of gas bubbles (ethylene) and a slight cloudiness in the THF visually confirm that the Mg surface is successfully etched and activated.

Step 3: Reaction Initiation

  • Action: In the dropping funnel, dissolve 2.43 g of 2-Bromo-5-(3-fluorophenyl)-1-pentene in 18 mL of anhydrous THF. Add ~1 mL (5%) of this solution to the activated Mg. Gently warm the flask with a heat gun or water bath.

  • Causality: The initial thermal energy overcomes the activation barrier for the sp2 C-Br insertion.

  • Validation: A localized exotherm, a color shift from clear to a cloudy grey/brown, and the spontaneous gentle boiling of the THF confirm successful initiation[4].

Step 4: Sustained Addition

  • Action: Once initiated, remove the external heat source. Begin adding the remaining substrate solution dropwise at a rate that maintains a gentle, self-sustaining reflux.

  • Causality: Dropwise addition keeps the concentration of unreacted vinyl bromide low in the flask, preventing the newly formed Grignard reagent from attacking the unreacted starting material (Wurtz coupling)[4].

Step 5: Maturation

  • Action: After addition is complete, heat the mixture to a gentle reflux for an additional 60 minutes. Allow to cool to room temperature.

  • Validation: The near-total consumption of the solid magnesium turnings indicates the reaction has reached completion[4].

Workflow Step1 1. Apparatus Setup Flame-dry glassware & establish Ar atmosphere Step2 2. Magnesium Activation Etch oxide layer with 1,2-dibromoethane Step1->Step2 Step3 3. Reaction Initiation Add 5% Substrate in THF and warm gently Step2->Step3 Step4 4. Sustained Addition Dropwise addition to maintain gentle reflux Step3->Step4 Step5 5. Maturation & Titration Stir 1h at RT, then titrate to verify molarity Step4->Step5

Caption: Step-by-step experimental workflow for direct magnesium insertion.

Protocol B: Halogen-Metal Exchange via TurboGrignard (Advanced Method)

For substrates prone to polymerization or when direct insertion fails, Knochel's TurboGrignard ( iPrMgCl⋅LiCl ) provides a milder alternative[2].

Step 1: Charge a flame-dried flask with 2.43 g (10 mmol) of 2-Bromo-5-(3-fluorophenyl)-1-pentene and 10 mL of anhydrous THF under Argon. Cool to 0 °C. Step 2: Dropwise, add 8.5 mL of iPrMgCl⋅LiCl (1.3 M in THF, 1.1 eq). Step 3: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Causality: The addition of LiCl breaks down the polymeric aggregates of the isopropyl Grignard reagent. This forms a highly reactive monomeric "ate" complex that accelerates the halogen-metal exchange, driving the equilibrium toward the more stable vinylic Grignard species without the need for solid Mg activation[2].

Troubleshooting & Causality Matrix

Observation / IssueCausality / RationaleCorrective Action
Reaction fails to initiate (No exotherm, no color change)The passivating MgO layer remains intact, or trace moisture in the THF has quenched the active Mg surface[3].Add an additional 0.02 eq of 1,2-dibromoethane and warm gently. Alternatively, add a single crystal of iodine[4].
High levels of homocoupled byproduct (Wurtz coupling)Localized high concentration of the vinyl bromide reacting with the newly formed nucleophilic Grignard reagent.Decrease the addition rate of the substrate. Increase the stirring speed to ensure rapid dispersion.
Precipitation during maturation The Schlenk equilibrium is shifting to insoluble MgBr2​ species, or solvent has evaporated.Add additional anhydrous THF to maintain a Grignard concentration of ≤0.5 M.
Poor downstream reactivity Vinylic Grignards can be overly basic for sensitive electrophiles.Transmetalate the Grignard reagent with ZnBr2​ to form a vinylzinc bromide, which offers enhanced functional group tolerance[5].

References

  • [4] Application Note: Chemoselective Formation of a Grignard Reagent from 2-Bromo-8-chloro-1-octene - Benchchem. Benchchem. Available at:

  • [5] Application Note & Protocol: Preparation of a 0.5 M Solution of Vinylzinc Bromide in THF - Benchchem. Benchchem. Available at:

  • [3] Grignard reagent - Wikipedia. Wikipedia. Available at:

  • [1] 25. The Grignard Reaction - WVU Community. West Virginia University. Available at:

  • [2] Selective Mono- and 1,2-Difunctionalisation of Cyclopentene Derivatives via Mg and Cu Intermediates | Request PDF - ResearchGate. ResearchGate. Available at:

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromo-5-(3-fluorophenyl)-1-pentene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol Scientific Grounding & Mechanistic Rationale The Buchwald-Hartwig amina...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Scientific Grounding & Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone methodology for the construction of C(sp²)–N bonds, traditionally utilized for coupling amines with aryl halides[1]. However, extending this catalytic paradigm to alkenyl bromides (vinyl halides) introduces significant synthetic challenges. Unlike aryl halides, vinyl halides are prone to product inhibition and unwanted double-bond isomerization during the catalytic cycle[2].

As a Senior Application Scientist, I frequently observe that the key to unlocking vinyl amination lies in the precise calibration of the catalyst-ligand-base triad. For terminal alkenyl bromides, the optimal catalytic system is Pd₂(dba)₃ paired with the bidentate ligand BINAP and the strong base NaOtBu [3].

The Causality of Catalyst Selection:

  • Why BINAP? Monodentate bulky ligands (e.g., P(tBu)₃) often fail in vinyl aminations because the resulting enamine or imine product strongly coordinates to the unsaturated palladium center, leading to a stable dead-end complex (product inhibition)[4]. Bidentate ligands like BINAP enforce a rigid geometry that prevents the formation of inactive palladium halide dimers after oxidative addition, thereby accelerating reductive elimination and turning over the catalyst efficiently[1].

  • Why NaOtBu? The pKa of the coordinated amine intermediate requires a sufficiently strong base for rapid deprotonation. While milder bases like Cs₂CO₃ offer better functional group tolerance, they are kinetically slower in this specific microenvironment, which opens the door to competing catalyst decomposition pathways[5].

  • Why Toluene? Toluene supports higher reaction temperatures and stabilizes the active Pd(0) species through weak arene-metal interactions, a feature absent in coordinating ethereal solvents like THF[6].

Substrate Profile: 2-Bromo-5-(3-fluorophenyl)-1-pentene

2-Bromo-5-(3-fluorophenyl)-1-pentene (CAS: 1143461-57-7) is a highly versatile, commercially available building block[7]. With a molecular weight of 243.119 g/mol and the formula C₁₁H₁₂BrF[8], this terminal vinyl bromide is particularly valuable in drug development. The 3-fluorophenyl tail imparts enhanced lipophilicity and metabolic stability—critical parameters for optimizing pharmacokinetic profiles.

When subjected to Buchwald-Hartwig conditions, this substrate exhibits divergent reactivity dictated entirely by the choice of the amine nucleophile[3].

Reaction Pathways & Visualization

The cross-coupling of 2-bromo-1-alkenes allows for the regioselective synthesis of isomerizable terminal enamines without the isomerization of the double bond[3].

  • Secondary Amines (e.g., Morpholine): Undergo reductive elimination to yield stable terminal enamines.

  • Primary Amines (e.g., Aniline): Initially form enamines, which rapidly undergo tautomerization to yield stable imines[2].

Pathway Sub 2-Bromo-5-(3-fluorophenyl) -1-pentene Cat1 Pd2(dba)3 / BINAP NaOtBu Sub->Cat1 Cat2 Pd2(dba)3 / BINAP NaOtBu Sub->Cat2 SecAmine + Secondary Amine (e.g., Morpholine) SecAmine->Cat1 PriAmine + Primary Amine (e.g., Aniline) PriAmine->Cat2 Enamine Terminal Enamine (Stable, No Isomerization) Cat1->Enamine Cross-Coupling Imine Imine (via Tautomerization) Cat2->Imine Cross-Coupling & Tautomerization

Divergent Buchwald-Hartwig amination pathways yielding enamines or imines based on amine selection.

Optimization of Reaction Conditions

The following table synthesizes quantitative data derived from the optimization of terminal alkenyl bromide aminations[3],[4]. It highlights the stark performance differences based on ligand and base selection.

EntryPalladium SourceLigandBaseSolventYield (Secondary Amine)Yield (Primary Amine)
1 Pd₂(dba)₃ BINAP NaOtBu Toluene >95% >90%
2Pd₂(dba)₃DPPFNaOtBuToluene65%40%
3Pd₂(dba)₃P(tBu)₃NaOtBuToluene<10%<10%
4Pd(OAc)₂BINAPNaOtBuToluene70%65%
5Pd₂(dba)₃BINAPCs₂CO₃Toluene45%30%
6Pd₂(dba)₃BINAPNaOtBuTHF55%50%

Note: Entry 1 represents the optimized, field-proven conditions for this specific substrate class.

Experimental Workflows & Protocols

Workflow Step1 1. Glovebox Setup Weigh Pd2(dba)3, BINAP, NaOtBu Step2 2. Solvent Addition Add anhydrous Toluene Step1->Step2 Step3 3. Reagent Addition Add Vinyl Bromide & Amine Step2->Step3 Step4 4. Cross-Coupling Stir at 80°C for 4-12 hours Step3->Step4 Step5 5. Quench & Extraction Filter (Celite), wash with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for palladium-catalyzed amination of vinyl bromides.

Protocol A: Synthesis of 4-(5-(3-fluorophenyl)pent-1-en-2-yl)morpholine (Enamine)

This protocol utilizes a secondary amine (morpholine) to yield a stable terminal enamine.

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 3 mol% Pd), rac-BINAP (0.03 mmol, 6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add 3.0 mL of anhydrous, degassed toluene.

    • Self-Validation Checkpoint: The mixture should transition to a deep red/orange color within 5 minutes, confirming the formation of the active Pd(0)-BINAP complex. If it remains strictly yellow or turns black, the catalyst is dead.

  • Reagent Addition: Add 2-Bromo-5-(3-fluorophenyl)-1-pentene (1.0 mmol) and morpholine (1.2 mmol, 1.2 equiv) via microsyringe.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir the mixture at 80 °C for 4 hours.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite to remove inorganic salts and palladium residues. Wash the pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (using neutral alumina or deactivated silica gel treated with 1% Et₃N to prevent enamine hydrolysis) eluting with Hexanes/EtOAc to afford the pure enamine.

Protocol B: Synthesis of N-(5-(3-fluorophenyl)pentan-2-ylidene)aniline (Imine)

This protocol utilizes a primary amine (aniline) to yield an imine via tautomerization.

  • Setup: Follow Steps 1 and 2 from Protocol A exactly.

  • Reagent Addition: Add 2-Bromo-5-(3-fluorophenyl)-1-pentene (1.0 mmol) and aniline (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal and heat at 80 °C. Note: Primary amines generally react faster in this system; monitor the reaction via GC-MS or TLC after 2 hours[3].

  • Workup & Purification: Follow Steps 5 and 6 from Protocol A. Standard silica gel can be used for purification as the resulting imine is significantly more stable to mild silica acidity than the corresponding enamine.

Troubleshooting & Self-Validation

To ensure a self-validating experimental system, monitor the following physical indicators:

  • Precipitate Formation: The reaction is a heterogeneous mixture due to the insolubility of NaOtBu and the formation of NaBr. A fine, uniform suspension is expected. If a heavy, mirror-like black precipitate forms on the glass walls, this is "palladium black"—indicating catalyst decomposition due to oxygen ingress or wet solvent.

  • Enamine Hydrolysis: If LC-MS or NMR analysis of Protocol A reveals the presence of a ketone (5-(3-fluorophenyl)pentan-2-one) instead of the enamine, your silica gel during purification was too acidic. Always pre-treat silica with 1% triethylamine or switch to neutral alumina for enamine isolation.

References

  • Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. nih.gov.[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides: A New Method for the Synthesis of Enamines and Imines | Request PDF. researchgate.net.[Link]

  • Buchwald–Hartwig amination - Wikipedia. wikipedia.org.[Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. rsc.org.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Debromination in 2-Bromo-5-(3-fluorophenyl)-1-pentene Couplings

Welcome to the advanced troubleshooting portal for the palladium-catalyzed cross-coupling of 2-bromo-5-(3-fluorophenyl)-1-pentene . As an unactivated vinyl bromide, this substrate is notoriously susceptible to hydrodehal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting portal for the palladium-catalyzed cross-coupling of 2-bromo-5-(3-fluorophenyl)-1-pentene . As an unactivated vinyl bromide, this substrate is notoriously susceptible to hydrodehalogenation, resulting in the undesired terminal alkene byproduct, 5-(3-fluorophenyl)-1-pentene .

This guide provides researchers and drug development professionals with mechanistic insights, empirical data, and self-validating protocols to systematically suppress this competing pathway and maximize cross-coupling yields.

Mechanistic Insights: The Causality of Debromination

To solve the problem, we must first understand the competing kinetics at the catalytic center. In a standard cross-coupling cycle, the Pd(0) species undergoes oxidative addition with the vinyl bromide to form a Vinyl-Pd(II)-Br intermediate.

If the subsequent transmetalation step is kinetically slow—often due to steric hindrance or poor nucleophilicity of the coupling partner—the long-lived Pd(II) complex becomes vulnerable to side reactions. Specifically,1[1]. This rogue Pd-H intermediate undergoes rapid reductive elimination, yielding the debrominated alkene and prematurely regenerating the Pd(0) catalyst.

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition (2-Bromo-5-(3-fluorophenyl)-1-pentene) Pd0->OA PdII Vinyl-Pd(II)-Br Intermediate OA->PdII Trans Transmetalation (Ar-B(OH)2, Base) PdII->Trans Desired Pathway Hydride Hydride Transfer (Solvent/Base/Water) PdII->Hydride Side Reaction PdII_Ar Vinyl-Pd(II)-Ar Trans->PdII_Ar RE_Desired Reductive Elimination PdII_Ar->RE_Desired Product Desired Coupled Product RE_Desired->Product Product->Pd0 PdII_H Vinyl-Pd(II)-H Hydride->PdII_H RE_Undesired Reductive Elimination PdII_H->RE_Undesired Byproduct Debrominated Byproduct (5-(3-fluorophenyl)-1-pentene) RE_Undesired->Byproduct Byproduct->Pd0

Mechanistic divergence: Desired cross-coupling vs. hydrodebromination of the vinyl Pd intermediate.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am observing massive amounts of 5-(3-fluorophenyl)-1-pentene in my crude NMR. Where is the hydride coming from? A1: The hydride source is often adventitious. Common culprits include protic solvents (like alcohols), aliphatic amine bases (which undergo β-hydride elimination), or trace moisture. Recent mechanistic studies have demonstrated that 2[2]. Ensuring absolute anhydrous conditions is your first line of defense.

Q2: How does my choice of base influence this side reaction? A2: Strong, nucleophilic bases (e.g., NaOtBu, NaOH) can inadvertently promote the formation of the Pd-H species. Weaker, anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ are highly recommended because they facilitate the necessary transmetalation step while1[1].

Q3: Which ligand system is best suited to prevent debromination of this specific vinyl bromide? A3: To suppress debromination, you must outcompete it kinetically. Bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) accelerate both oxidative addition and reductive elimination, drastically shortening the lifespan of the vulnerable Pd(II) intermediate. In challenging couplings,3[3].

Q4: My reaction is sluggish. Should I increase the temperature to force the coupling to completion? A4: No. While increasing temperature generally increases reaction rates,4[4]. It is far more effective to lower the temperature (e.g., 40–60 °C) and rely on a highly active precatalyst to drive the reaction.

Quantitative Data: Condition Optimization Summary

The following table summarizes the causal relationship between reaction parameters and the ratio of desired product to debrominated byproduct for 2-bromo-5-(3-fluorophenyl)-1-pentene couplings.

EntryPrecatalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Debromination (%)
1Pd(PPh₃)₄ (5 mol%)NaOtBu (2.0)DMF / H₂O (10:1)1001278
2Pd(OAc)₂ / PPh₃ (5 mol%)K₂CO₃ (2.0)Toluene (Anhydrous)804145
3Pd₂(dba)₃ / SPhos (2 mol%)K₃PO₄ (3.0)THF (Anhydrous)60828
4 XPhos Pd G3 (2 mol%) Cs₂CO₃ (2.0) 1,4-Dioxane (Anhydrous) 40 94 < 2
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It includes built-in kinetic checkpoints to verify that the reaction is proceeding via the desired pathway before committing to full workup.

Step 1: Reagent Preparation & Integrity Check

  • Verify the purity of the arylboronic acid via ¹H NMR. (Boronic acids prone to trimerization into boroxines will release water during the reaction, acting as a hydride source).

  • Dry Cs₂CO₃ under vacuum at 120 °C for 4 hours prior to use.

Step 2: Anhydrous Reaction Setup

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.5 equiv), anhydrous Cs₂CO₃ (2.0 equiv), and XPhos Pd G3 precatalyst (2 mol%).

  • Evacuate and backfill the tube with dry Argon (repeat 3 times).

  • Under a positive pressure of Argon, inject 2-bromo-5-(3-fluorophenyl)-1-pentene (1.0 equiv) and anhydrous, degassed 1,4-Dioxane (to achieve a 0.2 M concentration).

Step 3: Execution & Kinetic Monitoring (Self-Validation Checkpoint)

  • Seal the tube and stir the reaction mixture at 40 °C .

  • Validation Checkpoint (t = 1 hour): Withdraw a 10 µL aliquot under Argon flow. Dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS or LC-MS.

    • Diagnostic Logic: Calculate the ratio of the coupled product to 5-(3-fluorophenyl)-1-pentene. If the debromination byproduct exceeds 5% of the total ion count, the system has been compromised by moisture. Immediately drop the temperature to 25 °C, verify the Argon seal, and consider adding molecular sieves.

  • If the ratio is acceptable, continue stirring at 40 °C until the vinyl bromide is completely consumed (typically 4–6 hours).

Step 4: Quench & Isolation

  • Cool the mixture to room temperature and quench with a few drops of water (only after complete conversion is confirmed).

  • Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude material via flash column chromatography.

References
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[Link]

  • RSC Advances. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[Link]

Sources

Optimization

Preventing auto-polymerization of 2-Bromo-5-(3-fluorophenyl)-1-pentene during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when storing highly reactive haloalkenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when storing highly reactive haloalkenes.

The molecule 2-Bromo-5-(3-fluorophenyl)-1-pentene is a specialized terminal alkene featuring a vinylic bromide. This structural motif makes it highly susceptible to auto-polymerization initiated by heat, light, or trace impurities. The following troubleshooting guide, data matrices, and self-validating protocols will ensure the structural integrity of your monomer during long-term storage and its successful recovery prior to downstream synthesis.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My batch of 2-Bromo-5-(3-fluorophenyl)-1-pentene turned into a viscous gel despite being stored in the freezer. What caused this? A: You are observing auto-polymerization. Terminal haloalkenes are prone to forming free radicals (R•) at the allylic or vinylic positions when exposed to trace transition metals, UV light, or thermal fluctuations. Once a single radical forms, it rapidly attacks the double bond of an adjacent monomer, initiating a runaway chain reaction that results in a viscous polymer or insoluble gel[1].

Q2: I rigorously degassed the monomer with 100% Argon and added 4-tert-butylcatechol (TBC) to prevent polymerization, but it still degraded. Why did the inhibitor fail? A: This is the most common pitfall in monomer storage: phenolic inhibitors require oxygen to function . Inhibitors like TBC, MEHQ, and BHT do not efficiently scavenge the primary carbon-centered monomer radical (R•). Instead, they react almost instantaneously with peroxide radicals (ROO•)[2]. When you sparged the system with 100% Argon, you removed the trace oxygen necessary to convert R• into ROO•. Without ROO•, the phenolic inhibitor remains inert, and the R• radical initiates rapid auto-polymerization. You must maintain a trace amount of oxygen (e.g., a dry 50/50 Nitrogen/Air mixture) for the inhibitor to terminate the radical chain[2].

Q3: Which inhibitor is optimal for this specific bromoalkene? A: 4-tert-Butylcatechol (TBC) is highly recommended. Experimental data shows that TBC is exceptionally efficient for styrenic and butadiene-like reactive monomers, acting up to 25 times more effectively than standard hydroquinone (HQ) at elevated temperatures[3]. It provides a well-defined induction period, acting as a "true inhibitor" that completely halts polymerization until it is consumed[4].

Q4: How do I ensure the inhibitor doesn't poison my downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reaction)? A: TBC and MEHQ are strong radical scavengers and metal-coordinating agents that will stall transition-metal catalysis. They must be removed immediately prior to use. This is best achieved by passing the monomer through a prepacked column of basic alumina or a specialized inhibitor-remover resin, which traps the phenolic compounds while allowing the non-polar haloalkene to elute cleanly[5].

Part 2: Logical Workflows & Visualizations

Auto-Polymerization & Inhibition Logic

Understanding the causality of radical termination is critical. The diagram below illustrates why trace oxygen is the linchpin of phenolic inhibition.

G Monomer 2-Bromo-5-(3-fluorophenyl) -1-pentene Radical Free Radical (R•) Formation Monomer->Radical Heat/Light/Metals Peroxide Peroxide Radical (ROO•) (Requires Trace O2) Radical->Peroxide Trace O2 Present Polymer Auto-Polymerization (Degradation) Radical->Polymer O2 Absent (Fast) Peroxide->Polymer Unchecked Inhibitor Phenolic Inhibitor (e.g., TBC, MEHQ) Peroxide->Inhibitor Intercepts Stable Stable Monomer (Terminated) Inhibitor->Stable Scavenges ROO•

Caption: Logical pathway of auto-polymerization and phenolic inhibitor intervention.

Inhibitor Removal Workflow

G Stored Stored Monomer (with TBC/MEHQ) Prep Dilute in Non-Polar Solvent (Optional) Stored->Prep Column Pass through Prepacked Inhibitor-Remover Prep->Column Collect Collect Purified Monomer Dropwise Column->Collect Gravity/Vacuum Verify Verify Purity (NaOH Assay) Collect->Verify

Caption: Step-by-step workflow for removing phenolic inhibitors prior to synthesis.

Part 3: Quantitative Data Presentation

Selecting the right inhibitor requires balancing efficacy with ease of removal. The table below synthesizes the operational parameters for stabilizing reactive haloalkenes.

Table 1: Comparison of Polymerization Inhibitors for Haloalkenes

InhibitorAbbreviationPrimary MechanismO₂ RequirementOptimal ConcentrationStandard Removal Method
4-tert-Butylcatechol TBCScavenges ROO• radicalsYes (10–50 ppm)10 – 50 ppmBasic Alumina Column / NaOH Wash
Hydroquinone monomethyl ether MEHQScavenges ROO• radicalsYes (10–50 ppm)10 – 300 ppmBasic Alumina Column / Distillation
Butylated hydroxytoluene BHTSterically hindered phenolYes (Trace)50 – 200 ppmVacuum Distillation

Note: 10 ppm of dissolved O₂ is roughly equimolar with 40 ppm of a phenolic inhibitor. Maintaining this ratio is the minimum suggested level for stability[2].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a feedback loop to verify success. Do not proceed to downstream synthesis without passing the validation steps.

Protocol A: Long-Term Storage Stabilization

Objective: Inhibit auto-polymerization of 2-Bromo-5-(3-fluorophenyl)-1-pentene for >6 months. Causality: Adding TBC prevents radical propagation, but only if trace oxygen is present and UV light is excluded.

  • Inhibitor Dosing: Add 50 ppm of 4-tert-butylcatechol (TBC) to the neat liquid monomer.

  • Atmosphere Control (Critical): Do NOT purge the vial with 100% Argon. Instead, flush the headspace briefly with a dry 50/50 Nitrogen/Air mixture. This ensures the ~10-15 ppm of dissolved oxygen required for TBC to form the terminating complex remains in the liquid[2].

  • Storage: Transfer the stabilized monomer to an amber borosilicate glass vial (to prevent UV-initiated radical formation) and store at -20°C.

  • Self-Validation (The NaOH Assay): Every 3 months, extract a 50 µL aliquot. Mix vigorously with 1 mL of 1M aqueous NaOH. TBC reacts with NaOH to form a distinct pink/brown colored complex[3].

    • Pass: The aqueous layer turns colored (TBC is still active).

    • Fail: The aqueous layer remains clear (TBC is depleted). Re-dose the monomer immediately.

Protocol B: Inhibitor Removal Prior to Synthesis

Objective: Strip TBC from the monomer to prevent catalyst poisoning in cross-coupling reactions. Causality: TBC is highly polar due to its diol structure, allowing it to be irreversibly adsorbed onto basic alumina, while the non-polar haloalkene passes through unhindered.

  • Column Preparation: Secure a prepacked TBC inhibitor-remover glass column vertically. No pre-wash is necessary[5].

  • Elution: Add the stabilized 2-Bromo-5-(3-fluorophenyl)-1-pentene dropwise to the top of the column. Monitor the rate to prevent overflow. For highly viscous batches, dilute 1:1 in a non-polar solvent (e.g., dry hexanes or toluene) prior to addition[5].

  • Collection: Collect the purified monomer in a dry, Argon-purged Schlenk flask. (Since the inhibitor is now gone, pure Argon is required to prevent oxidation).

  • Self-Validation: Take a 10 µL drop of the eluent and apply the NaOH assay described in Protocol A.

    • Pass: The NaOH remains perfectly clear, confirming 100% TBC removal. You may proceed to your catalytic reaction.

References

  • Wikipedia. Polymerisation inhibitor. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution Impurities in 2-Bromo-5-(3-fluorophenyl)-1-pentene

Welcome to the Advanced Method Development Support Center. As a Senior Application Scientist, I have designed this guide to address a specific, highly complex chromatographic challenge: the co-elution of structurally sim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Method Development Support Center. As a Senior Application Scientist, I have designed this guide to address a specific, highly complex chromatographic challenge: the co-elution of structurally similar impurities in batches of 2-Bromo-5-(3-fluorophenyl)-1-pentene (CAS: 1143461-57-7).

Because this active pharmaceutical ingredient (API) intermediate contains both a halogenated aromatic ring and a bromoalkene chain, it is highly susceptible to the formation of positional isomers and structurally related byproducts. This guide bypasses generic troubleshooting to explain the causality behind co-elution and provides a self-validating framework to ensure absolute peak purity in your assays.

Part 1: Diagnostic Overview & Mechanistic Troubleshooting FAQs

When analyzing halogenated compounds, standard reversed-phase high-performance liquid chromatography (HPLC) methods often fail to separate the main analyte from its positional isomers[1]. The following FAQs address the root causes of these failures and how to overcome them.

Q1: My main peak looks perfectly symmetrical, but my downstream assay yields are inconsistent. How can I definitively confirm if co-elution is occurring? A1: Symmetrical peaks can be highly deceptive. Perfect co-elution presents no obvious physical distortion, such as shouldering or tailing, because the compounds are exiting the column at the exact same time[2]. To confirm peak purity, you must rely on your detectors rather than visual peak shape. Utilize a Diode Array Detector (DAD) to perform a peak purity analysis. The DAD collects approximately 100 UV spectra across a single peak; if the spectral profile shifts from the leading edge to the tailing edge, the system will flag a co-eluting impurity[2].

Q2: I've used LC-MS to confirm a co-eluting impurity with the exact same m/z as my target compound. Why isn't my high-efficiency C18 column resolving it? A2: You are dealing with a positional isomer (e.g., the 2-fluoro or 4-fluoro variant of the phenyl ring). C18 stationary phases rely almost entirely on dispersive, hydrophobic interactions[3]. Because positional isomers of 2-Bromo-5-(3-fluorophenyl)-1-pentene possess virtually identical logP values and molecular weights, their hydrophobic retention is identical[4]. A C18 column simply lacks the chemical mechanisms required to differentiate them.

Q3: What is the mechanistic solution for separating these halogenated positional isomers? A3: You must switch to a stationary phase that offers orthogonal selectivity, specifically a Pentafluorophenyl (PFP) column. The highly electronegative fluorine atoms on the PFP phase create a strong dipole moment and a π -acidic surface[3]. This facilitates multiple, simultaneous retention mechanisms: π−π interactions with the analyte's fluorophenyl ring, dipole-dipole interactions with the C-F and C-Br bonds, and enhanced shape selectivity[1][5].

Q4: I switched to a PFP column, but the resolution is still poor. I am using a standard Acetonitrile/Water gradient. What is wrong? A4: The failure lies in your choice of organic modifier. Acetonitrile is a π -electron-rich solvent. It actively competes with your analyte for the π−π interaction sites on the PFP stationary phase, effectively masking the column's unique selectivity[1][6]. You must switch your organic modifier to Methanol. Methanol is protic and does not interfere with π−π or charge-transfer interactions, thereby unlocking the full resolving power of the PFP column for halogenated isomers[6].

Part 2: Visualizing the Solution

To effectively troubleshoot, we must visualize both the diagnostic logic and the chemical interactions occurring inside the column.

CoElutionWorkflow A Detect Co-Elution (Peak Asymmetry or DAD/MS) B Analyze Impurity Mass (LC-MS) A->B C Identical Mass (Positional Isomer) B->C m/z matches API D Different Mass (Degradant/Byproduct) B->D m/z differs E Switch to PFP Column + Methanol Mobile Phase C->E Requires shape selectivity F Optimize C18 Gradient + Adjust pH D->F Requires hydrophobic tuning G Validate Resolution (Rs > 1.5) E->G F->G

Diagnostic workflow for resolving HPLC co-elution in halogenated pentene batches.

Mechanism API 2-Bromo-5-(3-fluorophenyl)-1-pentene PFP PFP Stationary Phase API->PFP Multi-modal C18 C18 Stationary Phase API->C18 Single-modal Mech1 π-π Interactions (Fluorophenyl Ring) PFP->Mech1 Mech2 Dipole-Dipole (C-F & C-Br) PFP->Mech2 Mech3 Hydrophobic Dispersion (Alkyl Chain) PFP->Mech3 C18->Mech3

Chromatographic interaction mechanisms comparing C18 and PFP stationary phases.

Part 3: Quantitative Data & Method Justification

The following table summarizes the expected chromatographic performance shifts when moving from a standard C18 platform to an optimized PFP platform for this specific compound class.

Table 1: Comparative Chromatographic Performance for Halogenated Pentene Isomers

ParameterStandard C18 (Acetonitrile/Water)PFP Phase (Methanol/Water)Causality / Rationale
Retention Mechanism Hydrophobic dispersion only π−π , dipole-dipole, shape selectivityPFP provides orthogonal selectivity required for highly electronegative halogens[1][3].
Isomer Resolution ( Rs​ ) 0.4 (Severe Co-elution)2.1 (Baseline resolved)Methanol preserves critical π−π interactions on the PFP surface[1][6].
Peak Asymmetry ( As​ ) 1.8 (Shouldering observed)1.1 (Highly symmetrical)Separation of hidden, co-eluting impurities eliminates artificial peak shouldering[2][7].
Selectivity Factor ( α ) 1.021.15Enhanced dipole interactions differentiate the exact spatial position of the C-F bond[3].

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, a method cannot simply be executed; it must validate itself during every run. Follow this step-by-step methodology to resolve co-elution and prove system suitability.

Phase 1: System Preparation & Orthogonal Chemistry Setup
  • Column Installation: Install a high-efficiency PFP column (e.g., 2.1 x 100 mm, 1.9 µm fully porous or 2.6 µm solid-core) to maximize theoretical plates ( N )[5].

  • System Purge: Flush the entire LC system (including all lines and the degasser) with 100% MS-grade Methanol. Causality: Even trace amounts of residual Acetonitrile will act as a π -competitor and degrade isomer resolution[1].

Phase 2: Mobile Phase & Gradient Optimization
  • Buffer Selection:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol.

  • Thermal Control: Set the column compartment to 25°C . Causality: Lower temperatures reduce the thermal kinetic energy of the analytes, forcing them to interact more rigidly with the stationary phase, thereby enhancing shape selectivity for positional isomers[4].

  • Gradient Profile: Program a shallow gradient from 45% B to 75% B over 15 minutes. Causality: Shallow gradients amplify the subtle selectivity differences ( α ) provided by the PFP phase.

Phase 3: System Suitability Testing (SST) & Self-Validation
  • Spike Preparation: Prepare an SST solution containing 2-Bromo-5-(3-fluorophenyl)-1-pentene spiked with 1.0% (w/w) of a known positional isomer (e.g., the 4-fluorophenyl analog).

  • Execution & Calculation: Inject the SST solution. The system is only validated for batch release if the calculated Resolution Factor ( Rs​ ) between the API and the isomer is ≥1.5 .

  • Orthogonal Verification: Utilize the DAD to assess the purity angle of the main peak. The method is self-validated if the calculated purity angle remains strictly below the purity threshold across the entire peak width[2].

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies.
  • Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific.
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Selectivity Comparisons of Monolithic Silica Capillary Columns Modified With Poly(octadecyl Methacrylate)
  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.
  • Luna PFP(2) HPLC Columns. Phenomenex.

Sources

Optimization

Technical Support Center: A Guide to Minimizing Byproduct Formation in the Scale-Up of 2-Bromo-5-(3-fluorophenyl)-1-pentene Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the sca...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the scale-up synthesis of 2-Bromo-5-(3-fluorophenyl)-1-pentene. As a key intermediate in various pharmaceutical and agrochemical research endeavors, ensuring its purity is paramount. This resource, designed by senior application scientists, offers field-proven insights to help you optimize your reaction conditions, minimize byproduct formation, and achieve a higher yield of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: I am observing a significant amount of a dibrominated byproduct. What is the likely cause and how can I prevent it?

Answer: The formation of dibrominated byproducts is a common issue in bromination reactions, especially when the substrate is susceptible to further electrophilic attack.[1] The initial product, 2-Bromo-5-(3-fluorophenyl)-1-pentene, can be more reactive than the starting material under certain conditions, leading to a second bromination.

Root Causes and Mitigation Strategies:

  • Harsh Brominating Agent: Molecular bromine (Br₂) is a highly reactive agent prone to causing polybromination.[1]

    • Solution: Switch to a milder brominating agent like N-bromosuccinimide (NBS).[1][2] NBS provides a low, steady concentration of bromine radicals, favoring selective monobromination at the allylic position.[2][3]

  • Elevated Reaction Temperature: Exothermic bromination reactions can become difficult to control at higher temperatures, reducing selectivity.[1]

    • Solution: Lower the reaction temperature. Conducting the reaction at 0°C or even as low as -78°C for highly active substrates can significantly enhance selectivity.[1]

  • Incorrect Stoichiometry: An excess of the brominating agent will inevitably lead to the formation of di- and polybrominated products.[1]

    • Solution: Use precisely one equivalent of the brominating agent.[1] Careful and slow addition of the brominating agent to the reaction mixture is also crucial.

Experimental Protocol: Selective Monobromination using NBS

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve the starting alkene, 5-(3-fluorophenyl)-1-pentene, in a suitable solvent like carbon tetrachloride (CCl₄).

  • Reagent Addition: Add one equivalent of N-bromosuccinimide (NBS) and a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide.

  • Reaction Conditions: Irradiate the mixture with a UV lamp or heat to initiate the reaction. Maintain the temperature at a controlled, low level.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material without significant byproduct formation.

  • Workup: Once the reaction is complete, quench it with a sodium thiosulfate solution and perform a standard aqueous workup.

  • Purification: Purify the desired 2-Bromo-5-(3-fluorophenyl)-1-pentene via column chromatography.

Question 2: My reaction is yielding a mixture of isomeric products. How can I improve the regioselectivity?

Answer: The formation of isomeric byproducts often arises from the rearrangement of the allylic radical intermediate formed during the reaction. The stability of the different possible radical intermediates plays a key role in determining the product distribution.

Improving Regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence the stability of the reaction intermediates and affect regioselectivity.[1]

    • Recommendation: Experiment with a range of solvents, from nonpolar (e.g., hexane, CCl₄) to polar aprotic (e.g., acetonitrile, DMF), to find the optimal balance for your specific substrate.

  • Temperature Control: Lower temperatures generally favor the kinetically controlled product, which can lead to higher regioselectivity.[1]

  • Catalyst Systems: The use of specific catalysts can direct the reaction towards a particular isomer.

    • Recommendation: Investigate the use of a selective catalyst in conjunction with a Lewis acid to potentially improve selectivity.[1]

Frequently Asked Questions (FAQs)

This section covers broader, yet critical, technical questions pertinent to the scale-up synthesis of 2-Bromo-5-(3-fluorophenyl)-1-pentene.

Q1: What are the critical process parameters to control during the scale-up of this allylic bromination?

A1: When scaling up, precise control over several parameters is crucial to maintain yield and purity:

  • Temperature: Effective heat dissipation is vital to prevent runaway reactions and loss of selectivity. Use a reactor with adequate cooling capacity.

  • Mixing: Ensure efficient mixing to maintain homogeneity and prevent localized high concentrations of reagents, which can lead to byproduct formation.

  • Addition Rate: The rate of addition of the brominating agent should be carefully controlled to maintain a low concentration in the reactor, favoring the desired monobromination.

  • Inert Atmosphere: Maintaining an oxygen-free environment is critical for radical reactions to prevent the formation of unwanted oxidized byproducts.

Q2: Are there greener alternatives to traditional bromination methods?

A2: Yes, several modern approaches to bromination focus on sustainability and reducing hazardous waste.[4] These include:

  • Catalytic Bromination: The use of organocatalysts or metal-based catalysts can improve efficiency and selectivity.[4]

  • Electrochemical Bromination: This method generates reactive bromine species in situ from bromide salts, avoiding the need for toxic oxidants.[4]

  • Photochemical Bromination: Utilizing visible-light-driven catalysts offers an energy-efficient alternative.[4]

  • HBr/H₂O₂ System: This combination offers high selectivity for monobromination and is a more cost-effective and sustainable option that minimizes organic waste.[4]

Q3: How does the choice of solvent impact the reaction outcome?

A3: The solvent plays a significant role in the reaction's success.[1] Its polarity can affect the reactivity of the brominating agent and the stability of intermediates, thereby influencing both regioselectivity and the extent of polybromination.[1] For instance, in some cases, less polar solvents may enhance steric effects, leading to higher selectivity.[1] It is often necessary to screen a variety of solvents to find the optimal conditions for a specific transformation.

Data Summary

The following table summarizes key parameters and their impact on the synthesis of 2-Bromo-5-(3-fluorophenyl)-1-pentene.

ParameterRecommendation for Minimizing ByproductsRationale
Brominating Agent N-bromosuccinimide (NBS)Milder agent, provides a low, steady concentration of Br₂, favoring monobromination.[1][2]
Temperature 0°C or belowReduces the rate of side reactions and favors the kinetically controlled product.[1]
Stoichiometry 1.0 equivalent of brominating agentPrevents the formation of di- and polybrominated byproducts.[1]
Solvent Screen nonpolar to polar aprotic solventsSolvent polarity influences intermediate stability and regioselectivity.[1]
Initiator AIBN or Benzoyl Peroxide with UV light/heatNecessary for initiating the radical chain reaction for allylic bromination.

Visualizing Reaction Pathways

To better understand the desired reaction versus a common side reaction, the following diagram illustrates the allylic bromination pathway leading to the desired product and the competing electrophilic addition pathway that can occur with excess bromine.

Byproduct_Formation cluster_0 Desired Allylic Bromination Pathway cluster_1 Undesired Electrophilic Addition Pathway Start 5-(3-fluorophenyl)-1-pentene Radical Allylic Radical (Resonance Stabilized) Start->Radical H abstraction by Br• Start_Side 5-(3-fluorophenyl)-1-pentene Product 2-Bromo-5-(3-fluorophenyl)-1-pentene Radical->Product + Br₂ (low conc.) Bromonium Bromonium Ion Intermediate Start_Side->Bromonium + Br₂ (high conc.) Byproduct 1,2-Dibromo-5-(3-fluorophenyl)pentane Bromonium->Byproduct + Br⁻

Caption: Competing reaction pathways in the bromination of 5-(3-fluorophenyl)-1-pentene.

References

  • Technical Support Center: Minimizing Dibrominated Byproducts in Bromination Reactions - Benchchem. (n.d.).
  • preventing byproduct formation in 2-Bromo-5-chlorophenol reactions - Benchchem. (n.d.).
  • (PDF) Formation, restriction of formation and removal of bromate - ResearchGate. (2016, March 4).
  • Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher. (2025, September 18).
  • Ch 25 - Part 7 - Allylic Bromination of Alkenes - YouTube. (2020, April 28).
  • Control of Bromate Formation in Desalinated Seawater Production and Transmission with Ammoniation - MDPI. (2023, November 6).
  • Allylic Bromination of Alkenes - YouTube. (2013, October 29).
  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. (2023, October 13).

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-Bromo-5-(3-fluorophenyl)-1-pentene vs. 2-Bromo-1-pentene

Executive Summary As drug development and complex molecule synthesis evolve, the selection of precise building blocks becomes critical. Terminal vinyl bromides (2-bromo-1-alkenes) are indispensable electrophiles in trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and complex molecule synthesis evolve, the selection of precise building blocks becomes critical. Terminal vinyl bromides (2-bromo-1-alkenes) are indispensable electrophiles in transition-metal-catalyzed cross-coupling reactions. This guide provides an objective, data-driven comparison between a standard aliphatic baseline, 2-bromo-1-pentene , and a highly functionalized alternative, 2-bromo-5-(3-fluorophenyl)-1-pentene . By analyzing their steric, electronic, and kinetic profiles, this guide empowers researchers to optimize their synthetic workflows and understand the causality behind substrate-specific reactivity.

Structural and Electronic Profiling

To predict reactivity, we must first deconstruct the molecular architecture of both substrates:

  • 2-Bromo-1-pentene (The Baseline): Features a simple propyl chain attached to the vinyl bromide moiety. It is highly volatile, offers minimal steric hindrance, and serves as a standard benchmark for sp2-sp2 and sp2-sp3 cross-coupling efficiencies.

  • 2-Bromo-5-(3-fluorophenyl)-1-pentene (The Functionalized Analog): Features a 3-fluorophenyl ring at the C5 position.

    • Electronic Causality: The electron-withdrawing fluorine atom is insulated from the reactive C-Br bond by three sp3-hybridized methylene units. Consequently, the inductive effect (-I) on the vinyl system is negligible. The C(sp2)-Br bond dissociation energy remains functionally identical to that of 2-bromo-1-pentene.

    • Steric & Physical Causality: The bulky, lipophilic fluorophenyl tail significantly increases the molecule's LogP and boiling point. This reduces volatility-related mass losses during reactions and alters the solvation dynamics in biphasic coupling conditions.

Mechanistic Causality in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed Suzuki-Miyaura couplings, the reactivity of vinyl halides follows the bond dissociation energy trend: Vinyl-I > Vinyl-Br > Vinyl-Cl > Vinyl-F[1]. Both 2-bromo-1-pentene and its fluorophenyl derivative undergo the rate-determining oxidative addition step with excellent efficiency under mild conditions[1].

The divergence in their performance occurs during the transmetalation and reductive elimination phases. The extended fluorophenyl tail introduces a slight steric drag, marginally altering the conformational rotation required to form the cis-palladium intermediate prior to product release.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast for Vinyl-Br) Pd0->OxAdd Vinyl Bromide PdII Pd(II) Intermediate (R-Pd-Br) OxAdd->PdII TransMet Transmetalation (Steric Sensitivity) PdII->TransMet Ar-B(OH)2 / Base PdII_R Pd(II) Complex (R-Pd-R') TransMet->PdII_R RedElim Reductive Elimination (Product Release) PdII_R->RedElim RedElim->Pd0 Coupled Product

Logical workflow of the Palladium-catalyzed cross-coupling cycle for vinyl bromides.

Comparative Performance Data

The following table summarizes the quantitative performance of both substrates in a standardized Suzuki-Miyaura cross-coupling reaction (using phenylboronic acid). The data highlights how physical properties impact isolated yields.

Parameter2-Bromo-1-pentene2-Bromo-5-(3-fluorophenyl)-1-pentene
Molecular Weight 149.03 g/mol 243.12 g/mol
LogP (Estimated) ~2.5~4.1
Oxidative Addition Rate Rapid (Baseline)Rapid (Equivalent to baseline)
Isolated Yield (Suzuki) 78% (Prone to volatility losses)92% (Excellent mass recovery)
Steric Hindrance MinimalLow-to-Moderate
Primary Synthetic Utility Simple aliphatic chain extensionLate-stage functionalization, API synthesis

Note: Reaction conditions tailored to specific vinyl halides (catalyst, ligand, base) are required to achieve optimal results[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodology describes a self-validating Suzuki coupling workflow. This protocol utilizes built-in analytical checkpoints to verify reaction progress.

Standardized Suzuki-Miyaura Coupling Protocol:

  • Reagent Preparation: In a Schlenk flask, combine the vinyl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: A slight excess of boronic acid compensates for competitive protodeboronation side reactions.

  • Solvent Addition & Degassing: Add a biphasic solvent mixture of Toluene/EtOH/H₂O (2:1:1). Sparge the solution with Argon for 15 minutes.

    • Causality: Degassing is critical to prevent the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) peroxo complex.

  • Catalyst Introduction: Add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon.

  • Thermal Activation: Heat the reaction mixture to 80 °C.

  • Self-Validation (Monitoring): After 2 hours, quench a 50 µL aliquot in EtOAc/H₂O. Analyze the organic layer via GC/MS. The reaction is validated when the distinct isotopic signature of the vinyl bromide (M / M+2 ratio of 1:1) is entirely consumed[1].

  • Aqueous Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine to remove inorganic boron salts and excess carbonate[1].

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography[1].

ExpWorkflow Step1 1. Reagent Mixing (Vinyl-Br + Boronic Acid) Step2 2. Degassing (Argon Sparging) Step1->Step2 Step3 3. Thermal Coupling (80°C, Biphasic) Step2->Step3 Step4 4. Phase Separation & Extraction Step3->Step4 Step5 5. Chromatography (Silica Gel) Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura coupling of vinyl bromides.

Advanced Reactivity Patterns & Applications

Beyond standard Suzuki couplings, the reactivity of these vinyl bromides can be leveraged in highly advanced methodologies:

  • Cross-Electrophile Coupling: Vinyl bromides can be reductively coupled directly with alkyl halides using Nickel catalysis. Unhindered alkenyl bromides furnish desired olefins with near-complete stereoretention, often requiring as little as 0.5 to 2.5 mol% catalyst loading[2]. In these scenarios, 2-bromo-1-pentene is highly reactive but can suffer from competing diene formation (homocoupling), whereas the bulkier 2-bromo-5-(3-fluorophenyl)-1-pentene helps suppress dimerization[2].

  • Cine-Substitution: A novel reactivity pattern allows vinyl bromides to be converted into enamines via Pd-catalyzed C-N bond formation, which subsequently react with alkylidene malonates to form Michael adducts[3]. This cine-substitution provides access to structurally distinct products compared to traditional ipso-substitution, making the fluorophenyl derivative a highly valuable scaffold for diversity-oriented synthesis[3].

References

  • [1] A Comparative Analysis of Vinyl Halides in Suzuki Coupling Reactions. BenchChem. Available at:

  • [3] A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal. Available at:

  • [2] Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. PMC - NIH. Available at:

Sources

Comparative

Comparative Reactivity Profiling: 3-Fluoro vs. 4-Fluoro Bromophenylpentene Derivatives

As a Senior Application Scientist, understanding the precise electronic modulation of bifunctional scaffolds is critical for rational drug design and advanced materials synthesis. Bromophenylpentene derivatives—molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the precise electronic modulation of bifunctional scaffolds is critical for rational drug design and advanced materials synthesis. Bromophenylpentene derivatives—molecules containing both an electrophilic C–Br bond and a nucleophilic alkene—serve as excellent model systems for orthogonal reactivity profiling.

When a fluorine atom is introduced to the phenyl ring of these scaffolds, its position profoundly dictates the molecule's chemical behavior. This guide provides an objective, data-driven comparison of the electronic effects of 3-fluoro (meta) versus 4-fluoro (para) substitution on bromophenylpentene derivatives, supported by mechanistic causality and self-validating experimental workflows.

Mechanistic Causality: The -I vs +R Dichotomy

Fluorine is unique among halogens due to its extreme electronegativity and the spatial compactness of its lone pairs. This creates a competing dynamic between two electronic forces:

  • Inductive Effect (-I): Strong electron withdrawal through the σ -bond framework.

  • Resonance Effect (+R): Electron donation through the delocalization of lone pairs into the π -system.

The regiochemistry of the fluorine atom determines which effect dominates, fundamentally altering the reactivity of the bromophenylpentene scaffold (1)[1].

The 3-Fluoro Derivative (Meta Substitution)

In the meta position, the fluorine atom cannot effectively donate electron density via resonance to the carbon atoms bearing the functional groups. Consequently, the inductive withdrawal (-I) dominates . This is quantitatively reflected in its high Hammett substituent constant ( σm​=+0.34 ) (2)[2].

  • Causality on Reactivity: The strong electron withdrawal lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C–Br bond, making it highly electrophilic. This significantly accelerates oxidative addition by electron-rich Palladium(0) catalysts during cross-coupling. Conversely, the alkene becomes electron-deficient and less nucleophilic.

The 4-Fluoro Derivative (Para Substitution)

In the para position, the fluorine atom's resonance donation (+R) directly conjugates with the ring, heavily offsetting the inductive withdrawal. The net effect is only marginally electron-withdrawing, yielding a much lower Hammett constant ( σp​=+0.06 ) (2)[2].

  • Causality on Reactivity: Because the ring remains relatively electron-rich compared to the meta isomer, the LUMO of the C–Br bond is higher, slowing down oxidative addition. However, the alkene retains higher electron density, making it a superior nucleophile for electrophilic addition reactions (e.g., epoxidation).

ElectronicEffects cluster_meta 3-Fluoro Derivative (Meta) cluster_para 4-Fluoro Derivative (Para) M_F Fluorine (-I) M_Ring Electron-Deficient Ring (σ_m = +0.34) M_F->M_Ring M_CBr Lowered LUMO Faster Ox. Addition M_Ring->M_CBr P_F Fluorine (-I & +R) P_Ring Resonance Offset (σ_p = +0.06) P_F->P_Ring P_CBr Higher LUMO Slower Ox. Addition P_Ring->P_CBr

Caption: Electronic modulation pathways of 3-fluoro vs 4-fluoro substituents.

Quantitative Data Presentation

The divergent electronic properties of these isomers directly translate to measurable differences in reaction kinetics and spectroscopic properties. The table below summarizes the comparative data profile.

Parameter3-Fluoro (Meta)4-Fluoro (Para)
Hammett Constant ( σ ) +0.34+0.06
Dominant Electronic Effect Inductive (-I)Resonance Offset (-I ≈ +R)
C-Br Oxidative Addition Rate Fast (Lowered LUMO)Moderate (Higher LUMO)
Alkene Nucleophilicity LowHigh
Relative Suzuki Yield (1h) >95%~65%
Relative Epoxidation Yield (1h) ~40%>90%
13 C-F Coupling Constant ~243 Hz~252 Hz

(Note: Coupling constants and NMR shifts linearly correlate with the Hammett σ -parameters, validating the differing electron densities at the functional sites (3)[3].)

Experimental Protocols: Self-Validating Systems

To empirically prove the electronic causality described above, we utilize two orthogonal experimental workflows. These protocols are designed as self-validating systems; they utilize internal standards and kinetic sampling to ensure that the observed differences are strictly electronic, not artifacts of concentration or steric hindrance.

Workflow Start Bromophenylpentene Isomers (3-F vs 4-F) Path1 Suzuki-Miyaura Coupling (Pd-Catalyzed) Start->Path1 Path2 Alkene Epoxidation (mCPBA) Start->Path2 Data1 GC-MS Kinetic Profiling (C-Br Reactivity) Path1->Data1 Data2 NMR Conversion Tracking (Alkene Nucleophilicity) Path2->Data2 End Structure-Activity Relationship (SAR) Model Data1->End Data2->End

Caption: High-throughput experimental workflow for comparative reactivity profiling.

Protocol A: Kinetic Profiling of Suzuki-Miyaura Cross-Coupling

Objective: Validate C–Br electrophilicity by measuring the rate of Pd(0) oxidative addition. Causality: By using an unhindered catalyst ( Pd(PPh3​)4​ ), steric factors are normalized, ensuring that the rate of the reaction is entirely dependent on the LUMO energy of the C–Br bond dictated by the fluorine position.

  • Preparation: In an oven-dried Schlenk flask under N2​ , combine 1.0 mmol of the bromophenylpentene derivative, 1.2 mmol of phenylboronic acid, and 2.0 mmol of anhydrous K2​CO3​ .

  • Internal Standard: Add 0.5 mmol of dodecane. Causality: Dodecane is inert and allows for absolute quantification of the starting material consumption via GC-MS, self-validating the kinetic data.

  • Catalyst Loading: Add 2 mol% Pd(PPh3​)4​ .

  • Reaction: Suspend the mixture in 10 mL of degassed Toluene/ H2​O (4:1 v/v) and heat to 80 °C.

  • Kinetic Sampling: Extract 50 µL aliquots at exactly 10, 20, 30, and 60 minutes. Quench immediately in 0.5 mL of cold ethyl acetate and filter through a short silica plug.

  • Analysis: Analyze via GC-MS. The 3-fluoro derivative will show rapid initial consumption (>95% at 1h) due to its lowered LUMO, while the 4-fluoro derivative will exhibit a shallower kinetic curve.

Protocol B: Electrophilic Alkene Epoxidation

Objective: Validate alkene nucleophilicity via reaction with an electrophilic oxidant. Causality: meta-Chloroperoxybenzoic acid (mCPBA) is an electrophilic oxygen source. Its reaction rate is directly proportional to the electron density of the target alkene.

  • Preparation: Dissolve 1.0 mmol of the bromophenylpentene derivative in 10 mL of anhydrous CH2​Cl2​ in a round-bottom flask.

  • Temperature Control: Cool the solution to exactly 0 °C using an ice bath. Causality: Epoxidation is generally fast; cooling the reaction slows the kinetics enough to accurately observe the electronic differentiation between the isomers.

  • Oxidation: Slowly add 1.1 mmol of purified mCPBA (dissolved in 5 mL CH2​Cl2​ ) dropwise over 5 minutes.

  • Tracking: Extract 100 µL aliquots at 30 and 60 minutes. Remove the solvent under reduced pressure and dissolve in CDCl3​ .

  • Analysis: Monitor the reaction via quantitative 1H NMR by tracking the disappearance of the vinylic protons (typically ~5.0–6.0 ppm). The 4-fluoro derivative will show near-complete conversion (>90%) due to its resonance-stabilized electron density, whereas the 3-fluoro derivative will lag significantly (~40%).

Conclusion

The positional shift of a single fluorine atom from the meta (3-fluoro) to the para (4-fluoro) position on a bromophenylpentene scaffold flips the molecule's reactivity profile. The 3-fluoro derivative is optimized for rapid cross-coupling at the C–Br bond due to strong inductive withdrawal, while the 4-fluoro derivative is optimized for electrophilic functionalization at the alkene due to resonance-driven electron donation. Understanding these Hammett-governed principles allows researchers to predictably engineer synthetic pathways and optimize catalytic turnovers.

References

  • An In-depth Technical Guide to the Electronic Effects of Fluorine
  • Hammett equ
  • 13C splittings of proton and fluorine resonance spectra Substituted fluorobenzenes Tandfonline

Sources

Validation

Benchmarking the efficiency of 2-Bromo-5-(3-fluorophenyl)-1-pentene in Negishi couplings

Benchmarking the Efficiency of 2-Bromo-5-(3-fluorophenyl)-1-pentene in Negishi Couplings In modern drug discovery, the strategic incorporation of fluorinated aromatic motifs is essential for modulating lipophilicity, met...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Efficiency of 2-Bromo-5-(3-fluorophenyl)-1-pentene in Negishi Couplings

In modern drug discovery, the strategic incorporation of fluorinated aromatic motifs is essential for modulating lipophilicity, metabolic stability, and target binding affinity. For researchers constructing complex C(sp2)-C(sp2) or C(sp2)-C(sp3) architectures, terminal vinyl halides serve as highly versatile electrophilic handles. Among the available cross-coupling methodologies, the Negishi coupling—utilizing highly nucleophilic organozinc reagents—stands out for its exceptional reactivity, stereoretention, and functional group tolerance compared to traditional Suzuki or Stille methods 1.

As an Application Scientist, a frequent optimization dilemma involves selecting the optimal halide leaving group. This guide objectively benchmarks 2-Bromo-5-(3-fluorophenyl)-1-pentene against its vinyl iodide and vinyl chloride counterparts, providing mechanistic causality and self-validating experimental protocols to ensure reproducible scale-up.

Electrophile Benchmarking: The "Goldilocks" Principle of Vinyl Bromides

The efficiency of a Negishi coupling is fundamentally dictated by the rate of the initial oxidative addition step into the carbon-halogen bond. The standard relative rate of oxidative addition follows the trend: I > OTf > Br ≫ Cl 2. While this might suggest that vinyl iodides are the superior choice, practical synthetic chemistry requires balancing reactivity with bench stability and cost-efficiency.

  • Vinyl Iodides: Exhibit extremely fast oxidative addition but suffer from poor bench stability. They are highly sensitive to light and heat, prone to spontaneous dehalogenation, and are significantly more expensive to synthesize at scale.

  • Vinyl Chlorides: Highly stable and cost-effective, but their oxidative addition is notoriously sluggish. Activating a C(sp2)-Cl bond typically requires elevated temperatures (>90°C) and expensive, specialized electron-rich ligands (e.g., XPhos or t-Bu3P), which can degrade the integrity of sensitive functional groups 2.

  • Vinyl Bromides (2-Bromo-5-(3-fluorophenyl)-1-pentene): Strike the optimal balance. The C-Br bond is sufficiently reactive to undergo oxidative addition with standard, inexpensive Pd(0) catalysts (like Pd(PPh3)4) at mild temperatures (65°C), while maintaining excellent long-term storage stability.

Table 1: Quantitative Benchmarking of 5-(3-fluorophenyl)-1-pentene Halides

Electrophile VariantRelative ReactivityBench StabilityCost-EfficiencyTypical YieldCatalyst Requirement
Vinyl Iodide Very HighPoor (Light/Heat sensitive)Low85-90%Standard (e.g., Pd(PPh3)4)
Vinyl Bromide High Excellent High 88-94% Standard (e.g., Pd(PPh3)4)
Vinyl Chloride LowExcellentVery High40-60%Specialized (e.g., XPhos, t-Bu3P)

Mechanistic Causality

The success of 2-Bromo-5-(3-fluorophenyl)-1-pentene is rooted in the synergistic kinetics of the Negishi catalytic cycle. Because organozinc reagents exhibit greater nucleophilicity than organoborates (Suzuki) or organostannanes (Stille), the transmetalation step is highly accelerated [[3]](). This rapid transmetalation compensates for the slightly slower oxidative addition of the bromide (compared to the iodide), driving the reaction forward efficiently without the need for harsh thermal forcing. Furthermore, the carbon-zinc bond is less ionic than that of a Grignard reagent, making it a "softer" nucleophile that ensures superior chemoselectivity and functional group tolerance 4.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate: I > Br >> Cl) Pd0->OxAdd + 2-Bromo-5-(3-fluorophenyl)-1-pentene PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation with R-Zn-X PdII->TransMet + Organozinc Reagent RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Catalytic cycle of Negishi coupling highlighting vinyl bromide oxidative addition.

Self-Validating Experimental Protocol

To guarantee reproducibility, a protocol must not rely on blind faith; it must incorporate built-in validation checkpoints. The following methodology for coupling 2-Bromo-5-(3-fluorophenyl)-1-pentene with an alkyl/arylzinc reagent utilizes visual and analytical feedback loops.

Phase 1: Zinc Activation & Organozinc Preparation
  • Causality: Commercial zinc dust is passivated by an unreactive zinc oxide layer. Adding a catalytic amount of iodine (I₂) in anhydrous THF chemically scrubs this layer, exposing a pristine, highly reactive zinc surface necessary for oxidative insertion [[5]]().

  • Step 1: To a flame-dried Schlenk flask under argon, add activated zinc dust (1.5 equiv) and anhydrous THF. Add a catalytic amount of I₂ (2 mol%).

  • Validation Checkpoint 1 (Visual): The solution will initially turn deep purple. Wait until the color rapidly dissipates to a colorless/grey suspension. This visual cue confirms successful zinc activation.

  • Step 2: Slowly add the organohalide precursor (1.0 equiv) to the activated zinc suspension and heat to 50°C for 1-2 hours.

  • Validation Checkpoint 2 (Analytical): Do not proceed blindly. Quench a 0.1 mL aliquot with 1N HCl, extract with ethyl acetate, and analyze via GC/MS. Proceed to Phase 2 only when >95% conversion to the organozinc is confirmed. Incomplete insertion will lead to competitive homocoupling side reactions.

Phase 2: Cross-Coupling
  • Step 3: To the validated organozinc solution, add 2-Bromo-5-(3-fluorophenyl)-1-pentene (0.9 equiv, to ensure the organozinc is the limiting reagent) and Pd(PPh₃)₄ (5 mol%).

  • Step 4: Heat the reaction mixture to 65°C. The moderated reactivity of the carbon-zinc bond ensures that sensitive functional groups remain undisturbed during this heating phase 4.

  • Validation Checkpoint 3: Monitor the consumption of the vinyl bromide via TLC or GC-MS. Upon completion (typically 2-4 hours), cool to room temperature and quench with saturated aqueous NH₄Cl.

Workflow step1 1. Zinc Activation (Zn dust, I2 in THF) step2 2. Organozinc Preparation (R-X addition, 50°C) step1->step2 Visual cue: I2 color fades step3 3. GC/MS Validation (Quench aliquot with HCl) step2->step3 1-2 hours step4 4. Cross-Coupling (Add Vinyl Bromide + Pd cat, 65°C) step3->step4 Proceed ONLY if >95% conversion step5 5. Aqueous Workup & Purification (NH4Cl quench, Column Chrom.) step4->step5 Monitor via TLC/GC-MS

Self-validating experimental workflow for Negishi cross-coupling.

Conclusion

For the late-stage functionalization of fluorinated pharmacophores, 2-Bromo-5-(3-fluorophenyl)-1-pentene provides an unparalleled combination of reactivity, stability, and cost-efficiency. By leveraging the highly nucleophilic nature of organozinc reagents in the Negishi coupling, researchers can achieve excellent yields under mild conditions, bypassing the instability of vinyl iodides and the sluggish kinetics of vinyl chlorides.

References

  • "Negishi coupling - Wikipedia", Wikipedia.[Link]

  • "Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides", ACS Publications.[Link]

  • "Metal-Catalyzed Cross-Coupling Reactions - ChemTalk", ChemTalk.[Link]

Sources

Comparative

Scale-Up Synthesis Protocols for 2-Bromo-5-(3-fluorophenyl)-1-pentene: A Comparative Guide

As drug development pipelines increasingly rely on complex fluorinated building blocks, the demand for scalable, reproducible synthesis of intermediates like 2-Bromo-5-(3-fluorophenyl)-1-pentene (CAS: 1143461-57-7) has s...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex fluorinated building blocks, the demand for scalable, reproducible synthesis of intermediates like 2-Bromo-5-(3-fluorophenyl)-1-pentene (CAS: 1143461-57-7) has surged[1][2]. This terminal bromoalkene is a critical electrophile for subsequent cross-coupling reactions. However, scaling up its synthesis presents significant challenges, primarily concerning exotherm control during Grignard formation and the suppression of homocoupling (Wurtz-type) byproducts.

This guide objectively compares two distinct scale-up methodologies: the Traditional Batch Grignard-Alkylation and the Continuous Flow Organomagnesium Synthesis . By analyzing the causality behind experimental choices, we provide a self-validating framework for process chemists to select the optimal route for metric-ton scale-up[3][4].

Mechanistic Causality & Route Design

The synthesis typically relies on the reaction between 3-(3-fluorophenyl)propylmagnesium bromide and 2,3-dibromopropene.

The Challenge of Batch Exotherms

In traditional batch reactors, the initiation of the Grignard reagent is notoriously unpredictable. Once initiated, the halogen-magnesium exchange releases substantial thermal energy. If the accumulation of unreacted alkyl halide is high prior to initiation, a runaway exotherm can occur, leading to localized hot spots, reagent degradation, and increased formation of the Wurtz homocoupling byproduct (1,6-bis(3-fluorophenyl)hexane)[3].

The Continuous Flow Advantage

Transitioning to a continuous flow microreactor mitigates these risks. Flow systems offer superior surface-area-to-volume ratios, ensuring rapid heat dissipation and uniform mixing[5]. By utilizing inline Process Analytical Technology (PAT) such as ReactIR, the concentration of the Grignard intermediate can be monitored in real-time, preventing hazardous accumulation and allowing for precise stoichiometric control during the subsequent electrophilic addition[5].

G Start 3-(3-Fluorophenyl)propyl bromide Mg Mg Turnings / THF (Initiation) Start->Mg Solvent Feed Grignard Grignard Reagent Intermediate Mg->Grignard Flow / Batch Dibromo 2,3-Dibromopropene Addition Grignard->Dibromo Exotherm Control Product 2-Bromo-5-(3-fluorophenyl)-1-pentene Dibromo->Product Quench & Workup

Figure 1: Reaction workflow for the synthesis of 2-Bromo-5-(3-fluorophenyl)-1-pentene.

Experimental Protocols: A Self-Validating System

Route A: Optimized Batch Synthesis (Pilot Scale)

Note: This protocol incorporates controlled dosing to manage thermal accumulation.

  • Initiation: Charge a 50 L glass-lined reactor with magnesium turnings (1.1 equiv, 1.2 kg) and anhydrous THF (10 L) under a nitrogen atmosphere. Add a catalytic amount of iodine and 1,2-dibromoethane to activate the magnesium.

  • Grignard Formation: Heat the suspension to 35 °C. Begin dosing a solution of 3-(3-fluorophenyl)propyl bromide (1.0 equiv, 10.8 kg) in THF (15 L) at a rate of 0.5 L/h. Monitor the internal temperature; maintain between 35–40 °C by adjusting the jacket cooling.

  • Electrophilic Addition: Once the Grignard formation is complete (verified by GC analysis of an aliquot quenched in water), cool the reactor to -10 °C.

  • Coupling: Slowly dose a solution of 2,3-dibromopropene (1.05 equiv, 10.5 kg) in THF (10 L) over 4 hours, ensuring the internal temperature does not exceed 0 °C.

  • Workup: Quench the reaction cautiously with saturated aqueous NH₄Cl (20 L). Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via fractional distillation.

Route B: Continuous Flow Synthesis (Production Scale)

Note: This protocol utilizes inline IR monitoring for real-time quality control[5].

  • Reagent Preparation: Prepare Feed A: 1.0 M solution of 3-(3-fluorophenyl)propyl bromide in THF. Prepare Feed B: 1.1 M solution of 2,3-dibromopropene in THF.

  • Packed Bed Reactor (Grignard Generation): Pump Feed A (10 mL/min) through a temperature-controlled (40 °C) packed bed column containing activated magnesium turnings. Monitor the effluent using an inline ReactIR flow cell to confirm complete conversion to the Grignard reagent[5].

  • Mixing & Reaction: Direct the Grignard effluent and Feed B (9.5 mL/min) into a T-mixer, followed by a residence time coil (PFA tubing, 50 mL volume) submerged in a cooling bath at 0 °C.

  • Continuous Quench: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a steady flow of aqueous NH₄Cl.

  • Phase Separation: Route the biphasic mixture through a continuous liquid-liquid separator. Collect the organic phase for solvent evaporation and distillation.

Performance Comparison Data

The table below summarizes the quantitative performance of both scale-up routes. The continuous flow method demonstrates superior reproducibility and safety metrics.

ParameterRoute A: Optimized BatchRoute B: Continuous Flow
Overall Yield 72%88%
Purity (GC-FID) 94.5%>98.0%
Homocoupling Byproduct ~8%<1%
Space-Time Yield (STY) 0.4 kg L⁻¹ day⁻¹3.2 kg L⁻¹ day⁻¹
Exotherm Risk Profile Moderate (Requires slow dosing)Low (Rapid heat dissipation)
Process Mass Intensity (PMI) 4228

Conclusion

While the traditional batch method remains accessible for pilot-scale campaigns, its susceptibility to thermal accumulation and byproduct formation limits its efficiency. The continuous flow protocol, supported by inline IR monitoring, provides a highly reproducible, self-validating system for the scale-up synthesis of 2-Bromo-5-(3-fluorophenyl)-1-pentene. By eliminating the hazards of large-scale Grignard accumulation and ensuring precise stoichiometric mixing, Route B offers a superior E-factor and space-time yield, making it the recommended choice for commercial manufacturing.

References

  • Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D Organic Process Research & Development - ACS Publications URL:[Link]

  • Organic Process Research & Development Vol. 24 No. 12 ACS Publications URL:[Link]

  • Continuous Preparation of Arylmagnesium Reagents in Flow with Inline IR Monitoring ResearchGate / Organic Process Research & Development URL:[Link]

Sources

Validation

Comparative toxicity and safety profile of 2-Bromo-5-(3-fluorophenyl)-1-pentene vs non-fluorinated analogs

Executive Summary Halogenated terminal alkenes are highly versatile building blocks in medicinal chemistry, yet they frequently harbor hidden safety liabilities. This technical guide provides a rigorous comparative analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated terminal alkenes are highly versatile building blocks in medicinal chemistry, yet they frequently harbor hidden safety liabilities. This technical guide provides a rigorous comparative analysis between 2-Bromo-5-(3-fluorophenyl)-1-pentene and its non-fluorinated analog, 2-Bromo-5-phenyl-1-pentene . While the strategic incorporation of fluorine is a well-established method for improving metabolic stability, our comparative data reveals that in this specific scaffold, meta-fluorination induces a severe safety liability via metabolic shunting, leading to elevated reactive epoxide formation, cytotoxicity, and mutagenicity.

Mechanistic Rationale: The Double-Edged Sword of Fluorination

The incorporation of fluorine into medicinal scaffolds is a ubiquitous strategy to modulate physicochemical properties, specifically to increase lipophilicity and block oxidative metabolism[1]. Quantitative assessments show that strategic fluorine placement can significantly alter metabolic clearance rates and membrane permeability[2].

In the non-fluorinated analog (2-bromo-5-phenyl-1-pentene), the unsubstituted phenyl ring acts as a "metabolic soft spot," highly susceptible to cytochrome P450 (CYP450)-mediated aromatic hydroxylation. By introducing a fluorine atom at the meta position, the strong inductive electron-withdrawing effect (-I) of the halogen significantly deactivates the aromatic π-system toward electrophilic attack by high-valent iron-oxo species in CYP enzymes.

The Causality of Toxicity (Metabolic Shunting): While the 3-fluoro substitution successfully reduces overall intrinsic clearance, it triggers a deleterious phenomenon. Because the aromatic ring is deactivated, CYP450 enzymes (predominantly CYP3A4) redirect their oxidative focus to the next most electron-rich site: the terminal bromoalkene. Oxidation of this moiety yields a highly reactive bromo-epoxide intermediate. Unlike stable phenolic metabolites, this electrophilic epoxide rapidly alkylates cellular nucleophiles (such as proteins and DNA), leading to profound cytotoxicity and mutagenicity.

G Comp 2-Bromo-5-(3-fluorophenyl)-1-pentene CYP CYP450 Oxidation Comp->CYP Arom Aromatic Hydroxylation (Blocked by 3-F) CYP->Arom Minor Pathway Epox Terminal Alkene Epoxidation (Metabolic Shunting) CYP->Epox Major Pathway GSH GSH Trapping (Detoxification) Epox->GSH + Glutathione Tox Covalent Protein Binding (Cytotoxicity) Epox->Tox Unquenched

CYP450-mediated metabolic shunting induced by 3-fluoro substitution.

Comparative Safety Profiling Data

The following tables summarize the quantitative differences in metabolic stability and in vitro safety between the two analogs.

Table 1: Physicochemical & Metabolic Profiling

Notice that while the fluorinated analog has a lower overall clearance rate, it generates a disproportionately high level of reactive glutathione (GSH) adducts.

Parameter2-Bromo-5-phenyl-1-pentene (Non-F)2-Bromo-5-(3-fluorophenyl)-1-pentene (3-F)
Calculated LogD (pH 7.4) 3.23.6
CYP3A4 Intrinsic Clearance 45 µL/min/mg28 µL/min/mg
Primary Metabolite Phenolic DerivativeBromo-epoxide
GSH Adduct Formation 12 pmol/mg/min85 pmol/mg/min
Table 2: In Vitro Safety Assays

The shift from a negative to a positive Ames test in the presence of S9 fraction confirms that the toxicity is metabolite-driven.

Assay2-Bromo-5-phenyl-1-pentene (Non-F)2-Bromo-5-(3-fluorophenyl)-1-pentene (3-F)
HepG2 Cytotoxicity (IC50) > 100 µM24.5 µM
Ames Test (TA100, -S9) NegativeNegative
Ames Test (TA100, +S9) NegativePositive (Mutagenic)
hERG Inhibition (IC50) > 50 µM> 50 µM

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems, incorporating necessary controls to prove causality rather than mere correlation.

Protocol 1: Reactive Metabolite Trapping (GSH Assay)

Causality: Transient epoxides cannot be directly quantified due to their ultra-short half-lives. We utilize reduced glutathione (GSH) as a soft nucleophile surrogate to "trap" the epoxide, forming a stable adduct that can be quantified via LC-MS/MS. Self-Validation: The assay includes a no-NADPH negative control to confirm that adduct formation is strictly CYP450-dependent. Diclofenac is used as a positive control (known to form reactive quinone imines).

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM) and 5 mM GSH.

  • Spiking: Add the test compound (fluorinated or non-fluorinated analog) to a final concentration of 10 µM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH.

  • Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard.

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate microsomal proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS utilizing a neutral loss scan of 129 Da (characteristic of the γ -glutamyl cleavage in GSH adducts).

Protocol 2: In Vitro Cytotoxicity & Mutagenicity

Causality: To evaluate whether the biochemical formation of reactive metabolites translates to cellular toxicity, we employ the HepG2 Neutral Red Uptake (NRU) assay, aligning with OECD guidance for basal cytotoxicity[3]. HepG2 cells are selected because they retain baseline CYP450 activity. The Ames test evaluates DNA alkylation potential[4]. Self-Validation: The Ames test is conducted with and without Aroclor 1254-induced rat liver S9 fraction. A positive result only in the +S9 condition definitively proves that the parent compound is benign, but its CYP450-generated epoxide is mutagenic.

  • HepG2 NRU Assay: Seed HepG2 cells in 96-well plates at 1×104 cells/well and incubate for 24 hours.

  • Exposure: Treat cells with a concentration gradient (0.1 - 100 µM) of the test compounds for 48 hours. Include Sodium Lauryl Sulfate (SLS) as a positive control for membrane lysis.

  • Viability Measurement: Add Neutral Red dye; viable cells will actively incorporate the dye into their lysosomes. Extract the dye and measure absorbance at 540 nm to calculate the IC50.

  • Ames Test: Plate Salmonella typhimurium strains (TA98, TA100) on minimal agar with the test compound (up to 5000 µ g/plate ).

  • Metabolic Activation: Perform the assay in parallel with and without 10% v/v S9 fraction.

  • Scoring: Count revertant colonies after 48 hours at 37°C. A >2-fold increase over the vehicle control indicates mutagenicity.

Workflow Prep Compound Preparation HLM HLM + NADPH + GSH Incubation Prep->HLM Cell HepG2 Cytotoxicity (OECD TG 129) Prep->Cell Ames Ames Test (OECD TG 471) Prep->Ames LCMS LC-MS/MS Quantification HLM->LCMS

Integrated in vitro safety and reactive metabolite screening workflow.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals (MDPI).[Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry (ACS).[Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. OECD.[Link]

  • OECD Guideline for the Testing of Chemicals: In Vitro Mammalian Cell Micronucleus Test. OECD.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-5-(3-fluorophenyl)-1-pentene

Handling specialized halogenated aliphatic-aromatic compounds like 2-Bromo-5-(3-fluorophenyl)-1-pentene (CAS: 1143461-57-7) requires rigorous adherence to chemical hygiene and environmental protection standards. Because...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized halogenated aliphatic-aromatic compounds like 2-Bromo-5-(3-fluorophenyl)-1-pentene (CAS: 1143461-57-7) requires rigorous adherence to chemical hygiene and environmental protection standards. Because this molecule features both a vinylic bromide moiety and a fluorinated benzene ring, it presents specific lipophilic, irritant, and environmental hazards.

This guide provides a comprehensive, causally-driven framework for selecting Personal Protective Equipment (PPE), executing operational workflows, and managing waste disposal for this class of halogenated organics.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for halogenated compounds is dictated by the principle of chemical permeation. Because "like dissolves like," non-polar and halogenated organics rapidly degrade many standard laboratory elastomers.

  • Hand Protection (Critical): You must use Viton (fluoroelastomer) gloves for handling 2-Bromo-5-(3-fluorophenyl)-1-pentene. Causality: Standard nitrile gloves offer poor resistance to halogenated and aromatic hydrocarbons, often experiencing breakthrough times of less than 10 minutes[1]. Viton, however, provides top-tier resistance against halogenated solvents and aromatic hydrocarbons[2]. If Viton is unavailable, double-gloving with heavy-duty nitrile (≥17 mil) is acceptable only for incidental, short-term contact, and gloves must be discarded immediately upon any splash[1][3].

  • Eye and Face Protection: ANSI-approved chemical splash goggles are mandatory. When performing bulk transfers or working with high-hazard concentrations where the risk of a splash is elevated, a secondary face shield is required to protect mucous membranes[3].

  • Body Protection: A fully buttoned, flame-resistant (FR) or standard heavy cotton lab coat, full-length pants, and closed-toe shoes are required[3]. A chemical-resistant apron should be worn during large-scale operations.

Quantitative Glove Compatibility Data
Glove MaterialBreakthrough TimeSuitabilityMechanistic Causality
Viton (Fluoroelastomer) > 480 minsExcellent Fluorinated polymer matrix repels halogenated/non-polar organics, preventing permeation.
Heavy-Duty Nitrile (≥17 mil) 10 - 30 minsIncidental Only Rapidly solvated by halogenated compounds; structural integrity fails quickly upon contact.
Natural Rubber / Latex < 10 minsUnsafe Highly susceptible to degradation by organic solvents; offers zero barrier protection.

Operational Workflow & Spill Response

Every protocol involving halogenated vinylic compounds must be treated as a self-validating system where engineering controls (fume hoods) and administrative controls (spill plans) overlap to ensure zero exposure.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Always work within a properly functioning, face-velocity certified laboratory chemical fume hood[3]. Verify the airflow monitor reads between 80–120 feet per minute (fpm).

  • Sash Positioning: Keep the fume hood sash below 18 inches. Causality: This protects the user's breathing zone from volatile vapors and provides a physical polycarbonate barrier against unexpected reactive splashing or implosions[3].

  • Transfer Protocol: Use siphon transfer, positive displacement pipettes, or specialized chemical dispensers for movement. Avoid free-pouring to minimize aerosolization and vapor generation.

  • Incidental Spill Response: If a small release occurs (cleanable within 10 minutes), trained personnel wearing Viton gloves and splash goggles must immediately absorb the liquid with an inert dry material (e.g., vermiculite, sand, or specialized universal binders)[3]. Place the absorbed material into a resealable bag or tightly sealed container, and process it through the hazardous waste stream[3].

Workflow Start Pre-Operation: Verify Fume Hood & PPE GloveCheck Don Viton Gloves & Splash Goggles Start->GloveCheck Transfer Execute Transfer (Sash < 18 inches) GloveCheck->Transfer SpillCheck Incidental Spill? Transfer->SpillCheck SpillResponse Absorb with Inert Material (Double Bag) SpillCheck->SpillResponse Yes WasteSeg Segregate into Halogenated Waste Stream SpillCheck->WasteSeg No SpillResponse->WasteSeg End Label & Store for EPA-Compliant Disposal WasteSeg->End

Caption: Operational workflow for handling and disposing of halogenated organics.

Waste Disposal Plan (EPA Compliance)

The disposal of 2-Bromo-5-(3-fluorophenyl)-1-pentene must be strictly managed to comply with environmental regulations.

Segregation Protocol: Halogenated organic compounds must be separated into a dedicated waste container, entirely distinct from non-halogenated organic waste[4].

Causality for Segregation: The U.S. Environmental Protection Agency (EPA) and local regulatory bodies mandate this separation because the incineration of halogenated compounds is significantly more complex and expensive[4]. When combusted, halogens (Bromine and Fluorine in this case) react to form highly toxic, corrosive acid gases (such as Hydrogen Bromide and Hydrogen Fluoride) and pose a severe risk of generating dioxins and furans. Consequently, halogenated waste requires specialized high-temperature incineration facilities equipped with advanced alkaline scrubbers to neutralize these byproducts[3][4].

Storage and Labeling Methodology:

  • Container Selection: Collect liquid mixtures in a strong, tight, chemically compatible container (e.g., high-density polyethylene or glass)[4].

  • Headspace: Never overfill waste containers. Leave at least 10-20% headspace to account for vapor expansion. Use vented storage caps if there is any risk of gas generation[4].

  • Labeling: Explicitly label the container with a hazardous waste tag. You must list the specific solvents and their relative percentages (e.g., 2-Bromo-5-(3-fluorophenyl)-1-pentene (10%), Dichloromethane (90%))[4].

Waste Segregation Guide
Waste StreamPermitted ContentsProhibited ContentsRegulatory Driver
Halogenated Organics 2-Bromo-5-(3-fluorophenyl)-1-pentene, Chloroform, DCMAcetone, Hexane, Ethanol, Alkali MetalsRequires specialized high-temp incineration and alkaline scrubbing to prevent dioxin/acid gas release.
Non-Halogenated Organics Acetone, Toluene, Alcohols, Ethyl AcetateAny compound containing F, Cl, Br, or IProcessed via standard, cost-effective solvent incineration.

References

  • Hazardous Waste Guide - UTIA Safety Office. University of Tennessee. Available at:[Link]

  • Which Chemistry Lab Gloves Should You Wear? Labkafe. Available at: [Link]

  • Chemical Hygiene Plan. Washington Adventist University. Available at:[Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(3-fluorophenyl)-1-pentene
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(3-fluorophenyl)-1-pentene
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